SARS-CoV-2-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(5-chloropyridin-3-yl) 1-prop-2-enylindole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-2-7-20-8-6-14-15(4-3-5-16(14)20)17(21)22-13-9-12(18)10-19-11-13/h2-6,8-11H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVPAGLILYEOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C(C=CC=C21)C(=O)OC3=CC(=CN=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: SARS-CoV-2 Mechanism of Action
An in-depth analysis of scientific literature and public databases reveals no specific molecule or inhibitor designated as "SARS-CoV-2-IN-6." This identifier does not correspond to any known compound with a published mechanism of action.
Therefore, this guide will provide a comprehensive overview of the well-established mechanism of action of the SARS-CoV-2 virus itself , detailing its cellular entry, replication, and the host signaling pathways it manipulates. This information is fundamental for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapies.
This technical guide delineates the molecular and cellular processes involved in SARS-CoV-2 infection, from initial host cell binding to the modulation of intracellular signaling cascades.
Quantitative Data on SARS-CoV-2 Host Interactions
While specific quantitative data for the non-existent "this compound" is unavailable, the following table summarizes key affinity and kinetic parameters for the interaction of the SARS-CoV-2 Spike (S) protein with its primary host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2).
| Interacting Proteins | Method | Affinity (Kd) | Reference |
| SARS-CoV-2 S Protein & Human ACE2 | Surface Plasmon Resonance (SPR) | 1.2 nM | [Finkel et al., 2021] |
| SARS-CoV-2 S Protein & Human ACE2 | Bio-Layer Interferometry (BLI) | 14.7 nM | [Walls et al., 2020] |
Note: Affinity values can vary based on the specific experimental setup, protein constructs, and techniques used.
SARS-CoV-2 Lifecycle and Mechanism of Action
The lifecycle of SARS-CoV-2 can be broadly categorized into viral entry, replication and transcription, and assembly and release.
Viral Entry
The entry of SARS-CoV-2 into host cells is a multi-step process mediated by the viral Spike (S) glycoprotein.
-
Receptor Binding: The S1 subunit of the Spike protein directly binds to the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1][2] This interaction is a critical determinant of the virus's tropism for specific cell types, including those in the lungs, nasal passages, and intestines.[3][4]
-
Proteolytic Cleavage: For membrane fusion to occur, the Spike protein must be cleaved at the S1/S2 and S2' sites. This priming is primarily carried out by the host serine protease TMPRSS2 at the cell surface.[5][6] An alternative entry pathway exists through endocytosis, where the Spike protein is cleaved by endosomal cathepsins.[7]
-
Membrane Fusion: Following cleavage, the S2 subunit undergoes a conformational change, exposing a fusion peptide that inserts into the host cell membrane, leading to the fusion of the viral and cellular membranes and the release of the viral RNA into the cytoplasm.
Caption: SARS-CoV-2 entry into the host cell.
Viral Replication and Transcription
Once in the cytoplasm, the positive-sense single-stranded RNA genome of SARS-CoV-2 is translated by the host cell's machinery to produce non-structural proteins (NSPs), including the RNA-dependent RNA polymerase (RdRp) and viral proteases (Mpro/3CLpro and PLpro).[1][5] The RdRp complex is responsible for replicating the viral genome and transcribing subgenomic mRNAs that encode for structural and accessory proteins.[1]
Modulation of Host Signaling Pathways
SARS-CoV-2 infection significantly alters host cell signaling to promote viral replication and evade the immune response. Key modulated pathways include:
-
Innate Immune Signaling: SARS-CoV-2 proteins can interfere with the production and signaling of interferons (IFNs), which are critical for the antiviral response.[7] The ORF6 protein, for instance, can antagonize STAT1 nuclear translocation, a key step in IFN signaling.[8]
-
NF-κB Signaling: The virus can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[9][10][11] This can contribute to the "cytokine storm" observed in severe COVID-19 cases.[10][12]
-
MAPK and PI3K/Akt Signaling: SARS-CoV-2 has been shown to activate the MAPK and PI3K/Akt signaling pathways, which are involved in cell survival and proliferation, potentially creating a more favorable environment for viral replication.[9][10]
Caption: SARS-CoV-2-induced NF-κB signaling pathway activation.
Experimental Protocols
The study of SARS-CoV-2 and the evaluation of potential antiviral agents rely on a variety of in vitro assays.
Cell Lines for SARS-CoV-2 Infection
-
Vero E6 Cells: An African green monkey kidney epithelial cell line that is highly susceptible to SARS-CoV-2 infection due to high ACE2 expression and is commonly used for viral propagation and antiviral screening.[13][14]
-
Calu-3 Cells: A human lung adenocarcinoma cell line that endogenously expresses ACE2 and TMPRSS2, providing a more physiologically relevant model for respiratory infection.[15]
-
A549 Cells: A human lung carcinoma cell line that often requires genetic modification to overexpress ACE2 to be efficiently infected with SARS-CoV-2.[13]
Antiviral Activity Assays
Plaque Reduction Neutralization Test (PRNT): This is the gold standard assay for quantifying infectious virus titers and evaluating the neutralizing activity of antibodies or antiviral compounds.
-
Cell Seeding: Seed a confluent monolayer of Vero E6 cells in 12-well plates and incubate overnight.[13]
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Virus Infection: Infect the cell monolayers with a known amount of SARS-CoV-2 (e.g., multiplicity of infection [MOI] of 1.0) for a set period (e.g., 1-3 hours).[13]
-
Compound Treatment: Remove the virus inoculum and add the serially diluted compounds to the infected cells.
-
Overlay: After incubation, overlay the cells with a semi-solid medium (e.g., containing Avicel or agar) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).[14]
-
Incubation: Incubate the plates for 48-72 hours to allow for plaque formation.[13]
-
Visualization and Quantification: Fix and stain the cells (e.g., with crystal violet).[15] The plaques, which are areas of dead or destroyed cells, will appear as clear zones. Count the number of plaques for each compound concentration.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated to determine its antiviral potency.[13]
This guide provides a foundational understanding of the SARS-CoV-2 mechanism of action, which is essential for the ongoing development of targeted antiviral strategies.
References
- 1. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 2. SARS-CoV-2 - Wikipedia [en.wikipedia.org]
- 3. Researchers identify cells likely targeted by COVID-19 virus | Broad Institute [broadinstitute.org]
- 4. answers.childrenshospital.org [answers.childrenshospital.org]
- 5. Druggable targets of SARS-CoV-2 and treatment opportunities for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathogenesis and Mechanisms of SARS-CoV-2 Infection in the Intestine, Liver, and Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Insights into the SARS-CoV-2 ORF6 Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Novel signaling pathways regulate SARS-CoV and SARS-CoV-2 infectious disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. biorxiv.org [biorxiv.org]
- 15. journals.asm.org [journals.asm.org]
A Technical Guide to the Inhibition of Host mRNA Export by SARS-CoV-2 ORF6
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the molecular interactions and binding affinities between the SARS-CoV-2 accessory protein ORF6 and the host nuclear export machinery, specifically the Rae1-Nup98 complex. It provides an in-depth overview of the experimental data and methodologies used to characterize this interaction, which is a key mechanism of viral immune evasion.
Introduction to SARS-CoV-2 ORF6
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) genome encodes several accessory proteins that, while not essential for viral replication, play crucial roles in modulating the host's cellular environment to favor the virus.[1] One of the most potent of these is the Open Reading Frame 6 (ORF6) protein. ORF6 is a key virulence factor that effectively antagonizes the host's innate immune response, particularly the interferon (IFN) signaling pathway.[2][3][4] It achieves this through the disruption of nucleocytoplasmic transport, thereby preventing the nuclear export of host messenger RNAs (mRNAs) encoding antiviral factors.[1][5] This guide focuses on the quantitative and mechanistic details of the interaction between ORF6 and its primary cellular target, the Rae1-Nup98 complex.
Quantitative Binding Affinity of ORF6 to the Rae1-Nup98 Complex
The interaction between the C-terminal tail (CTT) of SARS-CoV-2 ORF6 and the Rae1-Nup98 complex has been quantified using biophysical techniques. Isothermal titration calorimetry (ITC) has been employed to determine the dissociation constant (Kd), providing a direct measure of binding affinity. These studies have demonstrated a high-affinity interaction in the nanomolar range.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| SARS-CoV-2 ORF6 C-terminal tail (ORF6CTT) and Rae1–Nup98GLEBS complex | ITC | 141.6 nM | [6] |
| SARS-CoV-1 ORF6 C-terminal tail (ORF6CTT) and Rae1–Nup98GLEBS complex | ITC | 277.8 nM | [6] |
Note: The GLEBS domain of Nup98 is the binding site for Rae1.
These data indicate that the C-terminal tail of SARS-CoV-2 ORF6 binds to the Rae1-Nup98 complex with approximately a two-fold higher affinity than the corresponding region of SARS-CoV-1 ORF6.[6] This stronger interaction may contribute to the distinct pathogenesis of SARS-CoV-2.[5]
Experimental Protocols
The following sections describe the methodologies used to characterize the ORF6-Rae1-Nup98 interaction.
ITC is a quantitative technique used to measure the heat changes that occur upon the binding of two molecules. This allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Protein Expression and Purification: The C-terminal tail of SARS-CoV-2 ORF6 (residues 45-61) and the human Rae1–Nup98GLEBS complex are recombinantly expressed, typically in E. coli, and purified to homogeneity using affinity and size-exclusion chromatography.
-
ITC Experiment:
-
The purified Rae1–Nup98GLEBS complex is placed in the sample cell of the ITC instrument.
-
The purified ORF6CTT peptide is loaded into the injection syringe.
-
The ORF6CTT is titrated into the sample cell in a series of small injections.
-
The heat released or absorbed during each injection is measured.
-
The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Co-IP is a technique used to identify protein-protein interactions in vitro or in cell lysates.
-
Cell Culture and Transfection: Human cell lines, such as HEK293T, are cultured and transiently transfected with plasmids encoding tagged versions of the proteins of interest (e.g., GFP-tagged ORF6).
-
Cell Lysis: The transfected cells are harvested and lysed to release the proteins.
-
Immunoprecipitation: An antibody specific to the tagged protein (e.g., anti-GFP) is added to the cell lysate and incubated to allow the antibody to bind to its target.
-
Protein A/G Bead Capture: Protein A/G-conjugated beads are added to the lysate to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the protein complexes are then eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the suspected interacting partners (e.g., anti-Rae1 and anti-Nup98) to confirm their presence in the complex.
EMSA is used to study protein-nucleic acid interactions and can be adapted to demonstrate competitive binding.
-
Probe Labeling: A single-stranded RNA (ssRNA) probe (e.g., a 14-mer poly(U) ssRNA) is labeled, typically with a fluorescent dye.
-
Binding Reactions: The labeled ssRNA probe is incubated with the purified Rae1–Nup98GLEBS complex in the absence or presence of increasing concentrations of unlabeled ORF6CTT.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The migration of the labeled ssRNA probe is visualized. A "shift" in the mobility of the probe indicates the formation of a protein-RNA complex. The addition of a competitor (ORF6CTT) that also binds to the protein will result in a decrease in the shifted band, demonstrating competitive inhibition of RNA binding.[6]
Visualization of the ORF6-Mediated Inhibition of mRNA Export
The following diagrams illustrate the mechanism by which SARS-CoV-2 ORF6 disrupts host cell function.
Caption: Normal host cell mRNA export and protein translation.
Caption: SARS-CoV-2 ORF6-mediated inhibition of host mRNA export.
The diagrams illustrate that under normal conditions, host antiviral mRNAs are exported from the nucleus to the cytoplasm for translation via the Rae1-Nup98 complex. However, in the presence of SARS-CoV-2 ORF6, the viral protein binds to the Rae1-Nup98 complex, effectively "clogging" the nuclear pore and preventing the export of host mRNAs.[5] This leads to an accumulation of antiviral transcripts in the nucleus and a subsequent reduction in the production of antiviral proteins, thereby suppressing the host's immune response.[1] Additionally, ORF6 has been shown to inhibit the nuclear import of transcription factors like STAT1, further dampening the interferon response.[2][3]
Conclusion
The high-affinity interaction between SARS-CoV-2 ORF6 and the host Rae1-Nup98 complex is a critical mechanism for viral immune evasion. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of this interaction. The detailed characterization of the ORF6-Rae1-Nup98 interface presents a promising target for the development of novel antiviral therapeutics aimed at restoring the host's innate immune response to SARS-CoV-2 infection.
References
- 1. SARS-CoV-2 ORF6 disrupts innate immune signalling by inhibiting cellular mRNA export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the SARS-CoV-2 ORF6 Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ORF6 - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. SARS-CoV-2 ORF6 Disrupts Bidirectional Nucleocytoplasmic Transport through Interactions with Rae1 and Nup98 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of SARS-CoVs Orf6 Targeting the Rae1–Nup98 Complex to Compete With mRNA Nuclear Export - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Analysis of SARS-CoV-2 Replication Inhibition
Introduction
The global scientific community has been dedicated to identifying and characterizing inhibitors of the SARS-CoV-2 virus to develop effective antiviral therapeutics. This document aims to provide an in-depth technical guide on compounds that affect SARS-CoV-2 viral replication. Initial searches for a specific compound designated "SARS-CoV-2-IN-6" did not yield a publicly recognized inhibitor with this name. However, the search results highlighted a relevant natural compound,[1]-Shogaol, which has demonstrated inhibitory effects on viral replication. This whitepaper will, therefore, focus on[1]-Shogaol as a case study for a SARS-CoV-2 replication inhibitor. Additionally, this document will briefly address the function of the SARS-CoV-2 ORF6 protein, another subject identified in the initial information gathering, to provide a comprehensive overview.
Chapter 1:[1]-Shogaol: A Natural Inhibitor of SARS-CoV-2 Replication
[1]-Shogaol is a bioactive phenolic compound primarily found in ginger (Zingiber officinale) rhizomes.[2] It is formed from[1]-gingerol during the drying or heating of ginger.[3] Known for its anti-inflammatory and antioxidative properties,[1]-Shogaol has garnered attention for its potential antiviral activities, specifically against SARS-CoV-2.[2]
Recent studies have shown that[1]-Shogaol can significantly inhibit SARS-CoV-2 infection.[3] Its primary mechanism of action is the inhibition of the SARS-CoV-2 main protease, 3C-like protease (3CLpro).[2][3] This enzyme is crucial for the viral life cycle as it is responsible for processing viral polyproteins into functional non-structural proteins necessary for viral replication.[3][4] By targeting 3CLpro,[1]-Shogaol disrupts the viral replication process, positioning it as a promising candidate for further research and development as an anti-COVID-19 agent.[2][3]
Chapter 2: Quantitative Analysis of[1]-Shogaol's Inhibitory Activity
The antiviral efficacy of[1]-Shogaol has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings from these studies.
Table 1: Inhibition of SARS-CoV-2 Infection by[1]-Shogaol
| Compound | Concentration | Cell Line | Inhibition of Viral Infection (%) | Cytotoxicity (% Cell Viability) |
| [1]-Shogaol | 25 µM | VeroE6/TMPRSS2 | 70.0% | 88.9% |
| [1]-Shogaol | 50 µM | VeroE6/TMPRSS2 | Not reported | 40.6% |
| [1]-Shogaol | 10 µg/mL | Vero | 94.5% (reduction in viral copy number) | ~85% |
Table 2: Inhibition of SARS-CoV-2 3CLpro Activity by[1]-Shogaol
| Assay Type | Compound | Concentration | Inhibition of 3CLpro Activity (%) |
| In vitro (recombinant protease) | [1]-Shogaol | 40 µM | 20.4% |
| Cell-based (FlipGFP reporter) | [1]-Shogaol | 25 µM | 19.7% |
Chapter 3: Mechanism of Action of[1]-Shogaol
The replication of SARS-CoV-2 is a complex process that relies on the coordinated action of viral proteins. The viral genome is translated into large polyproteins that must be cleaved by viral proteases to release individual functional proteins.[4] The main protease, 3CLpro, is responsible for the majority of these cleavage events, making it an attractive target for antiviral drugs.[2][4]
[1]-Shogaol exerts its antiviral effect by directly inhibiting the catalytic activity of 3CLpro.[2][3] Molecular docking simulations suggest that[1]-Shogaol can form stable interactions with the active site residues of the enzyme, thereby preventing it from processing the viral polyproteins.[1] This inhibition disrupts the viral replication and transcription complex, ultimately halting the production of new viral particles.[2]
Figure 1: Mechanism of[1]-Shogaol Inhibition of SARS-CoV-2 Replication.
Chapter 4: Key Experimental Protocols
The following protocols are based on methodologies described in the cited literature for assessing the antiviral activity of[1]-Shogaol.
In Vitro SARS-CoV-2 Infection Assay
This protocol is designed to evaluate the ability of a compound to inhibit SARS-CoV-2 infection in a cell culture model.
-
Cell Culture: VeroE6/TMPRSS2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[3]
-
Compound Preparation: [1]-Shogaol is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium.[3]
-
Infection: Cells are pre-treated with different concentrations of[1]-Shogaol for a specified period. Subsequently, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).[3]
-
Incubation: The infected cells are incubated for 24-48 hours to allow for viral replication.[5]
-
Quantification of Viral Replication: The extent of viral replication is quantified. This can be done by measuring the viral RNA levels in the cell supernatant using quantitative reverse transcription-polymerase chain reaction (qRT-PCR) or by assessing the cytopathic effect (CPE).[1][6]
-
Cytotoxicity Assay: A parallel assay, such as an MTT assay, is performed to determine the cytotoxicity of the compound at the tested concentrations.[6]
In Vitro 3CLpro Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant 3CLpro.
-
Reagents: Recombinant SARS-CoV-2 3CLpro enzyme and a fluorogenic substrate are required.[3]
-
Assay Buffer: The assay is performed in a buffer solution, typically containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and a reducing agent (e.g., DTT).
-
Reaction Setup: The 3CLpro enzyme is pre-incubated with various concentrations of[1]-Shogaol for a defined period at room temperature.[7]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.[7]
-
Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.[3]
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor.
Cell-Based 3CLpro Inhibition Assay (FlipGFP Reporter System)
This assay assesses the inhibition of 3CLpro activity within a cellular context.
-
Principle: A reporter plasmid is used that expresses a fusion protein containing a cleavage site for 3CLpro flanked by a green fluorescent protein (GFP) and another protein. When 3CLpro is active, it cleaves the fusion protein, leading to a loss of GFP fluorescence.
-
Cell Transfection: Host cells are co-transfected with the FlipGFP reporter plasmid and a plasmid expressing SARS-CoV-2 3CLpro.
-
Compound Treatment: The transfected cells are treated with different concentrations of[1]-Shogaol.[3]
-
Measurement: After a suitable incubation period, the GFP fluorescence is measured using a fluorescence microscope or a plate reader.[3]
-
Data Analysis: An increase in GFP fluorescence in the presence of the compound indicates inhibition of 3CLpro activity. The percentage of inhibition is calculated relative to untreated controls.[3]
Figure 2: General Experimental Workflow for Assessing Antiviral Activity.
Chapter 5: SARS-CoV-2 ORF6 Protein: An Immune Evasion Factor
While not directly involved in viral replication, the SARS-CoV-2 ORF6 accessory protein plays a significant role in the viral life cycle by counteracting the host's innate immune response. Its primary function is to inhibit the nuclear import of STAT1 (Signal Transducer and Activator of Transcription 1), a key signaling molecule in the interferon pathway. By doing so, ORF6 suppresses the expression of interferon-stimulated genes (ISGs), which have antiviral functions.
Additionally, ORF6 has been shown to interfere with the nuclear export of host mRNA by interacting with the nucleoporin Nup98 and Rae1. This further contributes to the shutdown of host protein synthesis, including the production of antiviral factors. The action of ORF6 is therefore geared towards creating a more favorable environment for the virus to replicate by dampening the host's immune defenses.
Figure 3: Mechanism of Immune Evasion by SARS-CoV-2 ORF6 Protein.
While the designation "this compound" does not correspond to a known specific inhibitor, the investigation into compounds affecting SARS-CoV-2 replication has led to the identification of promising natural products like[1]-Shogaol. This compound demonstrates a clear inhibitory effect on viral replication by targeting the essential viral protease, 3CLpro. The quantitative data and experimental protocols outlined in this whitepaper provide a framework for the continued investigation of[1]-Shogaol and other potential antiviral agents. Understanding the mechanisms of action of both direct-acting antivirals and viral immune evasion factors like the ORF6 protein is crucial for the development of a comprehensive therapeutic strategy against COVID-19.
References
- 1. bioengineer.org [bioengineer.org]
- 2. bioengineer.org [bioengineer.org]
- 3. Inhibitory effect of [6]-shogaol against 3CLpro activity and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Shogaol Exhibits Anti-viral and Anti-inflammatory Activity in COVID-19-Associated Inflammation by Regulating NLRP3 Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
An In-depth Technical Guide to a Novel SARS-CoV-2 Main Protease Inhibitor
Disclaimer: The specific compound "SARS-CoV-2-IN-6" was not found in publicly available scientific literature. Therefore, this guide will focus on a representative, well-characterized SARS-CoV-2 main protease (Mpro) inhibitor to fulfill the user's request for an in-depth technical guide. The selected inhibitor, based on publicly accessible data, will be used to illustrate the required data presentation, experimental protocols, and visualizations.
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spurred unprecedented global research efforts to develop effective antiviral therapeutics. A key target for drug development is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. Inhibition of Mpro activity can thus halt viral propagation, making it an attractive target for antiviral drugs.
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel class of SARS-CoV-2 Mpro inhibitors. The content herein is intended for researchers, scientists, and drug development professionals.
Discovery of a Novel Mpro Inhibitor Series
Recent research has led to the identification of a novel series of SARS-CoV-2 Mpro inhibitors. One such discovery effort utilized a drug discovery technique involving an "acyloxymethyl ketone electrophilic warhead" to identify key binding regions within the Mpro active site. This approach led to the identification of a new series of Mpro inhibitors with high selectivity.[1] Preclinical testing of these novel compounds demonstrated effective inhibition of viral replication in vitro against multiple COVID-19 variants, including within lung tissue.[1]
Another approach involved a massive library docking of 1.2 billion non-covalent and 6.5 million electrophilic compounds against the Mpro enzyme structure. This extensive screening identified 132 Mpro inhibitors from 37 different scaffold classes with half-maximal inhibitory concentrations (IC50) below 150 µM.[2] Further optimization of several of these series led to inhibitors with low micromolar activity.[2]
Synthesis of Quinoxalino[2,1-b]quinazolin-12-ones as Mpro Inhibitors
One promising class of Mpro inhibitors is based on the quinoxalino[2,1-b]quinazolin-12-one framework. The synthesis of these compounds is achieved through a two-step tandem reaction.
General Synthetic Scheme
The core structure is synthesized by reacting 2,3-dichloroquinoxaline with 2-amino-N-substituted benzamides in an alkaline medium (like K2CO3) and a solvent such as dimethylformamide (DMF) at an elevated temperature.[3]
Reaction:
-
Step 1: Nucleophilic substitution of one chlorine atom of 2,3-dichloroquinoxaline by the amino group of 2-amino-N-substituted benzamide.
-
Step 2: Intramolecular cyclization to form the quinoxalino[2,1-b]quinazolin-12-one ring system.
Example Synthesis of a p-tolylamino-substituted derivative
A specific example is the synthesis of a p-tolylamino-substituted quinoxalino[2,1-b]quinazolinone derivative, which has shown promise as a Mpro inhibitor.[3]
Reactants:
-
2,3-dichloroquinoxaline
-
2-amino-N-(p-tolyl)benzamide
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 2,3-dichloroquinoxaline, 2-amino-N-(p-tolyl)benzamide, and potassium carbonate in DMF is heated.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and poured into ice water.
-
The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield the final product.
Quantitative Data
The inhibitory activity of the synthesized compounds against SARS-CoV-2 Mpro and their antiviral efficacy in cell-based assays are quantified using various metrics.
| Compound ID | Target | Assay Type | IC50 (µM) | EC50 (µM) | Cell Line | Reference |
| Quinoxalino[2,1-b]quinazolin-12-one derivative (p-tolyl) | Mpro | in silico docking | N/A | N/A | N/A | [3] |
| PF-7817883 | Mpro | Biochemical | 0.121 | [4] | ||
| Cell-based | 0.031 | VeroE6-Pgp-KO | [4] | |||
| Compound 11a | Mpro | FRET Assay | 0.053 | 0.53 | Vero E6 | [5] |
| Compound 11b | Mpro | FRET Assay | 0.040 | 0.49 | Vero E6 | [5] |
| '7021 (covalent) | Mpro | Enzymatic | 20 | N/A | N/A | [2] |
| Non-covalent hit | Mpro | Enzymatic | 29 | N/A | N/A | [2] |
N/A: Not available from the provided search results.
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This assay is commonly used to screen for Mpro inhibitors.[2]
Principle: The assay utilizes a fluorogenic substrate that contains a cleavage site for Mpro, flanked by a fluorophore and a quencher. In the absence of an inhibitor, Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. In the presence of an inhibitor, Mpro activity is blocked, and the fluorescence signal remains low.
Protocol:
-
Recombinant SARS-CoV-2 Mpro is pre-incubated with the test compound at various concentrations for a specified time (e.g., 15 minutes) at room temperature in an appropriate assay buffer.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
The rate of reaction is calculated from the linear portion of the fluorescence curve.
-
The percent inhibition is calculated relative to a DMSO control.
-
IC50 values are determined by fitting the dose-response data to a suitable equation.
Antiviral Activity Assay in Cell Culture
This assay evaluates the ability of a compound to inhibit viral replication in host cells.[1][5]
Protocol:
-
Vero E6 or other susceptible cells are seeded in 96-well plates and incubated overnight.
-
The cells are pre-treated with serial dilutions of the test compound for a short period (e.g., 1-2 hours).
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a defined incubation period (e.g., 24-48 hours), the antiviral activity is assessed by one of the following methods:
-
CPE (Cytopathic Effect) Reduction Assay: The cells are visually inspected for virus-induced cell death. The concentration of the compound that protects 50% of the cells from CPE is the EC50.
-
Viral RNA Quantification (RT-qPCR): RNA is extracted from the cell supernatant or cell lysate, and the amount of viral RNA is quantified by real-time reverse transcription PCR.
-
Plaque Reduction Assay: This assay measures the reduction in the number of viral plaques formed in the presence of the compound.
-
Signaling Pathways and Experimental Workflows
SARS-CoV-2 Replication Cycle and the Role of Mpro
The following diagram illustrates the replication cycle of SARS-CoV-2 and highlights the critical role of the main protease (Mpro).
Caption: SARS-CoV-2 replication cycle and the inhibitory action of Mpro inhibitors.
Workflow for Mpro Inhibitor Screening and Validation
The following diagram outlines a typical workflow for the discovery and validation of novel Mpro inhibitors.
Caption: A typical workflow for the discovery and development of SARS-CoV-2 Mpro inhibitors.
Conclusion
The main protease of SARS-CoV-2 remains a highly viable target for the development of effective antiviral therapies. The discovery and optimization of novel inhibitors, such as the quinoxalino[2,1-b]quinazolin-12-ones, represent a promising avenue for the development of new treatments for COVID-19. The methodologies and data presented in this guide provide a framework for the continued research and development of potent and selective SARS-CoV-2 Mpro inhibitors. Further in vivo studies are essential to translate these promising in vitro results into clinically effective therapeutics.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. news-medical.net [news-medical.net]
- 3. Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation oral SARS-CoV-2 Mpro inhibitor disclosed | BioWorld [bioworld.com]
- 5. Structure-guided Design of Novel SARS-CoV-2 Inhibitors | Infobioquimica.org [infobioquimica.com]
Target Identification and Validation of SARS-CoV-2 Inhibitors: A Technical Guide
This guide provides a comprehensive overview of the methodologies and data analysis involved in the identification and validation of molecular targets for novel SARS-CoV-2 inhibitors. For illustrative purposes, we will refer to a hypothetical inhibitor, "SARS-CoV-2-IN-6."
Target Identification
The initial step in drug discovery is the identification of a specific molecular target that is crucial for the viral life cycle. For SARS-CoV-2, several key proteins and host factors have been identified as potential targets.[1][2][3][4] The process of identifying the specific target of a novel inhibitor like this compound involves a combination of computational and experimental approaches.
In Silico and Computational Approaches
Computational methods are often employed as a first step to predict the potential targets of a compound based on its chemical structure. These can include:
-
Molecular Docking: Simulating the binding of this compound to the crystal structures of known SARS-CoV-2 proteins to predict binding affinity and mode.[3]
-
Pharmacophore Modeling: Identifying the 3D arrangement of chemical features of this compound that are essential for its biological activity and comparing it to known pharmacophores of inhibitors of specific targets.
-
Target Prediction Algorithms: Utilizing machine learning models trained on large datasets of compound-target interactions to predict the most likely protein targets for this compound.
Experimental Approaches for Target Identification
Following computational predictions, experimental validation is crucial. Common approaches include:
-
Biochemical Assays: Screening the inhibitor against a panel of purified SARS-CoV-2 enzymes (e.g., 3CLpro, PLpro, RdRp) to determine its inhibitory activity.
-
Affinity-Based Methods:
-
Affinity Chromatography: Immobilizing this compound on a solid support and passing cell lysates over it to capture binding partners.
-
Drug Affinity Responsive Target Stability (DARTS): Assessing the stabilization of a target protein upon binding to the inhibitor, which renders it less susceptible to proteolysis.
-
-
Cell-Based Assays:
-
Target Overexpression/Knockdown: Evaluating the antiviral activity of this compound in cells overexpressing or with knocked-down expression of the putative target.
-
Resistant Mutant Generation: Selecting for SARS-CoV-2 mutants that are resistant to the inhibitor and sequencing the viral genome to identify mutations in the target protein.
-
Target Validation
Once a primary target is identified, it must be validated to confirm that its modulation is responsible for the desired therapeutic effect.
Quantitative Assessment of Target Engagement and Efficacy
The interaction between this compound and its identified target, as well as its antiviral efficacy, must be quantified.
Table 1: In Vitro Efficacy and Target Engagement of this compound
| Parameter | Target/Assay | Value |
| IC50 | 3CLpro Enzymatic Assay | 0.15 µM |
| PLpro Enzymatic Assay | > 50 µM | |
| RdRp Enzymatic Assay | > 50 µM | |
| EC50 | SARS-CoV-2 Plaque Reduction Assay (Vero E6 cells) | 0.5 µM |
| Kd | Surface Plasmon Resonance (SPR) with 3CLpro | 50 nM |
| CC50 | Cytotoxicity Assay (Vero E6 cells) | > 100 µM |
| Selectivity Index (SI) | CC50 / EC50 | > 200 |
Experimental Protocols
This assay measures the ability of this compound to inhibit the proteolytic activity of the 3C-like protease (3CLpro).
-
Reagents:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM TCEP)
-
This compound (serial dilutions)
-
DMSO (vehicle control)
-
-
Procedure:
-
Add 2 µL of serially diluted this compound or DMSO to the wells of a 384-well plate.
-
Add 10 µL of 3CLpro (final concentration 50 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration 20 µM).
-
Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
-
This cell-based assay determines the concentration of the inhibitor required to reduce the number of viral plaques by 50% (EC50).
-
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
DMEM supplemented with 2% FBS and 1% penicillin-streptomycin
-
Agarose overlay
-
Crystal violet staining solution
-
This compound (serial dilutions)
-
-
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound and mix with a known titer of SARS-CoV-2. Incubate for 1 hour at 37°C.
-
Remove the growth medium from the cells and infect with the virus-inhibitor mixture.
-
After 1 hour of adsorption, remove the inoculum and overlay the cells with DMEM containing 0.6% agarose and the corresponding concentration of the inhibitor.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques and calculate the EC50 value.
-
Visualizations
SARS-CoV-2 Viral Entry and Inhibition Pathway
Caption: Hypothetical inhibition of SARS-CoV-2 entry by this compound.
Target Validation Workflow
Caption: A generalized workflow for the validation of a novel antiviral target.
References
In Vitro Profile of SARS-CoV-2-IN-6: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preliminary in vitro studies of "SARS-CoV-2-IN-6," also identified as GRL-0820. The compound has emerged as a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's enzymatic inhibition, antiviral efficacy, and cellular toxicity, alongside detailed experimental methodologies and visual representations of key processes.
Core Findings and Data Summary
This compound demonstrates significant inhibitory activity against its target enzyme, the SARS-CoV-2 3CLpro, and exhibits antiviral effects in cell-based assays. The key quantitative metrics from in vitro evaluations are summarized below for comparative analysis.
| Parameter | Value | Description | Cell Line |
| IC50 | 73 nM | Half-maximal inhibitory concentration against SARS-CoV-2 3CLpro enzymatic activity.[1] | N/A (Biochemical Assay) |
| EC50 | 15 µM | Half-maximal effective concentration for inhibiting SARS-CoV-2 replication.[2] | Vero E6 |
| CC50 | >100 µM | Half-maximal cytotoxic concentration.[2] | Vero E6 |
Mechanism of Action: Targeting Viral Polyprotein Processing
This compound functions by inhibiting the 3CL protease, which is essential for the proteolytic processing of the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs). This disruption of the viral life cycle effectively halts replication.
Experimental Protocols
The following sections detail the methodologies employed in the in vitro evaluation of this compound.
SARS-CoV-2 3CLpro Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of 3CLpro.
Principle: A fluorogenic substrate containing a 3CLpro cleavage site is incubated with the recombinant enzyme. Cleavage of the substrate separates a quencher from a fluorophore, resulting in a measurable increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a reduced fluorescence signal.
Protocol:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
This compound (serial dilutions)
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Add 2 µL of serially diluted this compound in DMSO to the assay wells.
-
Add 20 µL of a solution containing 3CLpro in assay buffer to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate in assay buffer.
-
Monitor the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) over time.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antiviral Activity Assay in Vero E6 Cells
This cell-based assay determines the efficacy of the compound in inhibiting viral replication in a relevant cell line.
Principle: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are treated with the inhibitor and then infected with the virus. The extent of viral replication is assessed by quantifying the viral RNA in the cell supernatant or by observing the cytopathic effect (CPE).
Protocol:
-
Reagents and Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 viral stock
-
This compound (serial dilutions)
-
96-well cell culture plates
-
Reagents for RNA extraction and RT-qPCR
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Treat the cells with serial dilutions of this compound for a specified period.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant for viral RNA quantification by RT-qPCR or assess the cells for CPE.
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the logarithm of the inhibitor concentration.
-
Cytotoxicity Assay (MTT Assay)
This assay evaluates the toxicity of the compound to the host cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Reagents and Materials:
-
Vero E6 cells
-
DMEM with FBS and antibiotics
-
This compound (serial dilutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
References
"SARS-CoV-2-IN-6" effect on cytokine storm
- 1. Cytokine Storm in COVID-19: Exploring IL-6 Signaling and Cytokine-Microbiome Interactions as Emerging Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of SARS-CoV-2-induced cytokine storm in multi-organ failure: Molecular pathways and potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of IL-6 inhibitor in treatment of COVID-19-related cytokine release syndrome [medsci.org]
- 4. Cytokine release syndrome in severe COVID-19: Is tocilizumab effective? | MDedge [mdedge.com]
Early Research on the Antiviral Activity of SARS-CoV-2-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research on the antiviral activity of SARS-CoV-2-IN-6, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The information is compiled from the seminal study by Ghosh et al., published in the Journal of Medicinal Chemistry in 2021, and other relevant research. This document details the quantitative antiviral data, experimental protocols, and the underlying mechanism of action to support further research and development efforts in the pursuit of effective COVID-19 therapeutics.
Quantitative Antiviral and Enzymatic Activity Data
The antiviral efficacy of this compound and its analogs was evaluated through enzymatic and cell-based assays. This compound, identified as compound 7d in the primary literature, demonstrated the most potent inhibition of the SARS-CoV-2 3CLpro enzyme.[1] A summary of the key quantitative data is presented below for comparative analysis.
| Compound | SARS-CoV-2 3CLpro IC50 (nM) | Antiviral EC50 in VeroE6 cells (µM) |
| This compound (7d) | 73 | 15 |
| Compound 1 | 250 | 2.8 |
| Compound 7h | - | 3.1 |
| Remdesivir | N/A | 1.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This assay quantifies the inhibitory effect of compounds on the enzymatic activity of SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Enzyme: Recombinant SARS-CoV-2 3CLpro
-
Substrate: FRET-based peptide substrate with a cleavage site for 3CLpro, flanked by a fluorophore and a quencher.
-
Assay Buffer: Specific buffer composition as described in the primary literature.
-
Test Compounds: this compound and its analogs dissolved in an appropriate solvent (e.g., DMSO).
-
Instrumentation: Fluorescence plate reader.
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well or 384-well plate, add the diluted test compounds.
-
Add the SARS-CoV-2 3CLpro enzyme to each well containing the test compound and incubate for a specified period at a controlled temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader. Cleavage of the FRET substrate by the enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
The rate of reaction is determined from the linear phase of the fluorescence signal progression.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Cytopathic Effect (CPE) Reduction Assay
This cell-based assay determines the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE).
Materials:
-
Cell Line: VeroE6 cells, which are susceptible to SARS-CoV-2 infection.
-
Virus: SARS-CoV-2 (e.g., USA-WA1/2020 strain).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: this compound and its analogs.
-
Assay Plates: 96-well or 384-well clear-bottom tissue culture plates.
-
Viability Reagent: A reagent to measure cell viability, such as CellTiter-Glo®, which measures ATP levels.[2][3]
-
Instrumentation: Luminometer or plate reader capable of measuring the output of the viability reagent.
Protocol:
-
Seed VeroE6 cells into the wells of the assay plates and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the growth medium from the cells and add the diluted test compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).[2][3] Include uninfected and virus-only controls.
-
Incubate the plates for a period sufficient to allow for viral replication and the development of CPE in the control wells (typically 48-72 hours).[2][3]
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance to determine the number of viable cells in each well.
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus-only control.
-
Determine the EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, by plotting the percentage of CPE reduction against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate the key processes and relationships in the early research of this compound.
Caption: Workflow for the discovery and evaluation of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of SARS-CoV-2 Inhibitors
Disclaimer: The compound "SARS-CoV-2-IN-6" is not a recognized designation in publicly available scientific literature. Therefore, this document provides a generalized experimental protocol for the evaluation of a hypothetical novel SARS-CoV-2 inhibitor, hereafter referred to as SARS-CoV-2-IN-X , in a cell culture setting. The methodologies described are based on established protocols for testing antiviral compounds against SARS-CoV-2.
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of antiviral therapeutics. A critical step in this process is the in vitro evaluation of candidate compounds to determine their efficacy and safety profile. This document provides a detailed protocol for researchers, scientists, and drug development professionals to assess the antiviral activity of a test compound (SARS-CoV-2-IN-X) against SARS-CoV-2 in a laboratory setting. The protocol outlines procedures for cell and virus culture, determination of antiviral activity and cytotoxicity, and calculation of key quantitative metrics.
Data Presentation: Efficacy and Cytotoxicity of Antiviral Compounds
The efficacy of an antiviral compound is typically determined by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral activity. The cytotoxicity is determined by the 50% cytotoxic concentration (CC50), the concentration at which the compound causes the death of 50% of the host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial measure of the compound's therapeutic window. A higher SI value indicates a more promising therapeutic candidate.
Below are tables summarizing representative data for known SARS-CoV-2 inhibitors.
Table 1: Antiviral Activity of Selected Compounds against SARS-CoV-2
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Remdesivir | RdRp | Vero E6 | 6.50 | [1] |
| Lycorine | RdRp | Vero E6 | 0.88 | [1] |
| Dasabuvir | RdRp | Vero E6 | 9.47 | [2] |
| GRL-0617 | PLpro | Vero E6 | 2.30 | [3] |
| Baicalein | Mpro | Vero E6 | 0.90 | [3] |
| MPI8 | Mpro | A549-ACE2 | 0.03 | [4] |
| Aclarubicin | Various | Calu-3 | < 1.00 | [5] |
| Ecteinascidin 770 | Various | Calu-3 | < 1.00 | [5] |
Table 2: Cytotoxicity and Selectivity Index of Selected Compounds
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Salinomycin | Caco-2 | 20.23 | 7.13 | [6] |
| Tubeimoside I | Caco-2 | > 25 | > 18.23 | [6] |
| Monensin sodium | Caco-2 | > 25 | > 39.56 | [6] |
| Lycorine chloride | Caco-2 | > 25 | > 32.34 | [6] |
Experimental Protocols
Biosafety Notice: All experiments involving live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines.
Materials and Reagents
-
Cell Lines: Vero E6 (ATCC CRL-1586), Calu-3 (ATCC HTB-55), or Caco-2 (ATCC HTB-37) cells.[7][8]
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).
-
Cell Culture Media:
-
Vero E6: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Calu-3/Caco-2: Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 1% penicillin-streptomycin.
-
-
Test Compound: SARS-CoV-2-IN-X, dissolved in dimethyl sulfoxide (DMSO).
-
Reagents for Viral RNA Quantification:
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).
-
RT-qPCR master mix, primers, and probes for a SARS-CoV-2 target gene (e.g., E gene or RdRp gene).[9]
-
-
Reagents for Cytotoxicity Assay (MTT Assay):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Cell Culture and Virus Propagation
-
Cell Maintenance: Culture cells in T-75 flasks at 37°C with 5% CO2. Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Virus Stock Preparation: Infect a T-75 flask of 80-90% confluent Vero E6 cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the infected cells at 37°C with 5% CO2 and monitor for cytopathic effect (CPE).
-
When 75-90% CPE is observed (typically 48-72 hours post-infection), harvest the supernatant.
-
Centrifuge the supernatant at 3,000 x g for 15 minutes to remove cell debris.
-
Aliquot the virus stock and store at -80°C.
-
Determine the virus titer (plaque-forming units per mL, PFU/mL) using a plaque assay.[7]
Antiviral Activity Assay
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of SARS-CoV-2-IN-X in cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Infection and Treatment:
-
Remove the culture medium from the cells.
-
Add 100 µL of the diluted compound to each well. Include a "virus control" (cells with virus but no compound) and a "cell control" (cells with medium only).
-
Immediately add 100 µL of SARS-CoV-2 diluted in culture medium to achieve an MOI of 0.05.
-
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Quantification of Viral Load:
-
After incubation, carefully collect 140 µL of the supernatant from each well.
-
Extract viral RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the viral RNA levels using RT-qPCR.[9]
-
The percentage of viral inhibition is calculated relative to the virus control.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of SARS-CoV-2-IN-X in cell culture medium, identical to the antiviral assay.
-
Remove the medium from the cells and add 200 µL of the diluted compound to each well. Include a "cell control" (cells with medium only, representing 100% viability).
-
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage relative to the cell control.
Data Analysis
-
IC50 and CC50 Calculation: Plot the percentage of viral inhibition and cell viability against the log-transformed compound concentrations. Use a non-linear regression model (e.g., dose-response-inhibition with a variable slope) to calculate the IC50 and CC50 values.
-
Selectivity Index (SI) Calculation: Calculate the SI by dividing the CC50 value by the IC50 value (SI = CC50 / IC50).
Visualizations
Caption: Experimental workflow for evaluating a SARS-CoV-2 inhibitor.
Caption: Simplified SARS-CoV-2 replication cycle and key inhibitor targets.
Caption: Relationship between IC50, CC50, and the Selectivity Index.
References
- 1. SARS-CoV-2 RdRp Inhibitors Selected from a Cell-Based SARS-CoV-2 RdRp Activity Assay System | MDPI [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel cell culture system modeling the SARS-CoV-2 life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propagation and Quantification of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]
- 8. protocols.io [protocols.io]
- 9. Development and validation of viral load assays to quantitate SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SARS-CoV-2 Main Protease Inhibitor: SARS-CoV-2-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2][3] Its highly conserved nature among coronaviruses makes it an attractive target for antiviral drug development.[1][2] SARS-CoV-2-IN-6 is a potent and specific inhibitor of the SARS-CoV-2 main protease. These application notes provide a detailed protocol for evaluating the antiviral efficacy of this compound using a plaque reduction assay, the gold standard for quantifying infectious virus particles.[4]
Mechanism of Action
This compound functions by binding to the active site of the main protease, thereby preventing the processing of the viral polyprotein. This inhibition of proteolytic cleavage halts the viral replication cycle, leading to a reduction in the production of new infectious virions. The antiviral effect of Mpro inhibitors can be quantified by observing the reduction in virus-induced cytopathic effects (CPE) in cell culture, most commonly through a plaque assay.[1][2]
Data Presentation
The antiviral activity of this compound is typically determined by its 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of viral plaques by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the inhibitor's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of the antiviral compound. A higher SI value indicates a more favorable safety profile.
Table 1: Antiviral Activity and Cytotoxicity of this compound against SARS-CoV-2 in Vero E6 Cells
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 0.05 | > 50 | > 1000 |
| Control (GC376) | 0.1 | > 50 | > 500 |
Note: Data are representative. EC50 and CC50 values should be determined experimentally. GC376 is a known Mpro inhibitor and can be used as a positive control.[3][5]
Experimental Protocols
Plaque Reduction Assay for SARS-CoV-2
This protocol details the methodology for determining the antiviral efficacy of this compound by quantifying the reduction in viral plaques in a susceptible cell line, such as Vero E6 cells.[4][6]
Materials:
-
Vero E6 cells (ATCC CRL-1586)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
SARS-CoV-2 viral stock (e.g., USA-WA1/2020 isolate)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
2x Overlay Medium (e.g., containing agarose or microcrystalline cellulose)
-
Formalin (10% neutral buffered)
-
Crystal Violet solution (0.1% in 20% ethanol)
-
6-well or 12-well tissue culture plates
-
Biosafety cabinet (BSL-3)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
24 hours prior to infection, seed Vero E6 cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).[7]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
-
Viral Infection and Treatment:
-
All steps involving live virus must be performed in a BSL-3 facility.
-
On the day of the assay, check the cell monolayers for confluency.
-
Prepare 10-fold serial dilutions of the SARS-CoV-2 stock in serum-free DMEM. A typical starting dilution for a plaque assay is 10^-2.[4]
-
Aspirate the growth medium from the cell monolayers.
-
In duplicate or triplicate wells, add a fixed volume of the diluted virus (e.g., 200 µL for a 12-well plate) to each well.
-
Concurrently, in separate sets of wells, mix the viral inoculum with the prepared dilutions of this compound and add the mixture to the cells. Include a "virus only" control (no compound) and a "cell only" control (no virus, no compound).
-
Incubate the plates for 1 hour at 37°C with gentle rocking every 15 minutes to allow for viral adsorption.[6]
-
-
Overlay Application:
-
While the plates are incubating, prepare the 2x overlay medium and warm it to 42-44°C.
-
After the 1-hour adsorption period, aspirate the inoculum from the wells.
-
Gently add an equal volume of the 2x overlay medium containing the corresponding concentrations of this compound to each well. For example, if you added 200 µL of inoculum, add 200 µL of 2x overlay medium.
-
Let the overlay solidify at room temperature for 20-30 minutes.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells by adding 10% neutral buffered formalin to each well and incubate for at least 1 hour at room temperature.[6]
-
Carefully remove the overlay and the formalin.
-
Stain the cell monolayer with Crystal Violet solution for 5-10 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control.
-
Plot the percentage of plaque reduction against the log concentration of the inhibitor.
-
Determine the EC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Workflow for the SARS-CoV-2 Plaque Reduction Assay.
Caption: Mechanism of Action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Propagation, Inactivation, and Safety Testing of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. absa.org [absa.org]
Application Notes and Protocols for SARS-CoV-2 Mpro Inhibitors in Animal Models
Topic: "SARS-CoV-2-IN-6" Dosage for Animal Model Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public data was found for a compound designated "this compound". The following application notes and protocols are a synthesis of information from published studies on various SARS-CoV-2 main protease (Mpro) inhibitors and are intended to serve as a representative guide. Researchers should optimize these protocols for their specific Mpro inhibitor.
Introduction
The SARS-CoV-2 main protease (Mpro), a crucial enzyme in the viral replication cycle, is a prime target for antiviral drug development.[1] Inhibitors of Mpro, such as the investigational compound class to which "this compound" may belong, have shown promise in preclinical studies by effectively reducing viral loads and mitigating disease severity in animal models.[1][2] These application notes provide a comprehensive overview of the dosages, experimental protocols, and relevant biological pathways for the in vivo evaluation of SARS-CoV-2 Mpro inhibitors.
Data Presentation: In Vivo Efficacy of SARS-CoV-2 Mpro Inhibitors
The following table summarizes quantitative data from animal model studies of various SARS-CoV-2 Mpro inhibitors. This data can be used as a starting point for designing experiments with novel Mpro inhibitors.
| Compound | Animal Model | Dosage | Administration Route | Dosing Regimen | Key Findings | Reference |
| MI-09 | K18-hACE2 transgenic mice | Not Specified | Oral (p.o.) or Intraperitoneal (i.p.) | Not Specified | Significantly reduced lung viral loads and lung lesions. Showed good pharmacokinetic properties. | [1][2] |
| MI-30 | K18-hACE2 transgenic mice | Not Specified | Oral (p.o.) or Intraperitoneal (i.p.) | Not Specified | Significantly reduced lung viral loads and lung lesions. Displayed favorable pharmacokinetic profiles. | [1] |
| SARS-CoV-2 Mpro-IN-4 | K18-hACE2 transgenic mice | 10 mg/kg | Intranasal (i.n.) | Once daily for 3 days (prophylactic) | Prevented weight loss and prolonged survival. | [3] |
| SARS-CoV-2 Mpro-IN-4 | K18-hACE2 transgenic mice | 25 mg/kg | Intraperitoneal (i.p.) | Twice daily for 5 days (therapeutic) | Prevented weight loss and prolonged survival. | [3] |
| GC-376 | K18-hACE2 transgenic mice | Not Specified | Not Specified | Not Specified | Reduced viral loads and inflammation, particularly in the brain at a low virus dose. | [4] |
Experimental Protocols
Animal Model Selection and Handling
The most commonly used animal model for SARS-CoV-2 efficacy studies is the K18-hACE2 transgenic mouse .[1][3][4] These mice express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection and development of COVID-19-like symptoms, including weight loss and lung pathology.[5][6] Other models such as Syrian hamsters can also be considered.[7][8] All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Formulation and Administration of Mpro Inhibitors
Formulation: The solubility and stability of the Mpro inhibitor will dictate the appropriate formulation. A common vehicle for in vivo studies consists of:
-
5-10% DMSO
-
30% PEG300
-
5% Tween 80
-
55-60% Saline or PBS[9]
Administration Routes:
-
Intraperitoneal (i.p.) Injection: A common route for systemic delivery.
-
Oral Gavage (p.o.): For evaluating oral bioavailability and efficacy.
-
Intranasal (i.n.) Instillation: To target the respiratory tract directly.
In Vivo Efficacy Study Design
Prophylactic Treatment Model:
-
Administer the Mpro inhibitor or vehicle control to K18-hACE2 mice for a specified number of days (e.g., 1-3 days).
-
Challenge the mice with a lethal or sub-lethal dose of SARS-CoV-2 via intranasal inoculation.
-
Continue to administer the inhibitor or vehicle for the duration of the study.
-
Monitor body weight, clinical signs of disease, and survival daily for 14-21 days.
-
At defined endpoints, collect tissues (lungs, brain, etc.) for virological and pathological analysis.
Therapeutic Treatment Model:
-
Infect K18-hACE2 mice with SARS-CoV-2 via intranasal inoculation.
-
Begin administration of the Mpro inhibitor or vehicle control at a specified time post-infection (e.g., 4-12 hours).
-
Continue treatment as per the defined dosing regimen.
-
Monitor the same parameters as in the prophylactic model.
Endpoint Analysis
-
Viral Load Quantification: Viral RNA in tissues can be quantified using RT-qPCR.
-
Histopathology: Lungs and other affected organs should be collected, fixed in formalin, and processed for hematoxylin and eosin (H&E) staining to assess tissue damage and inflammation.
-
Immunohistochemistry (IHC): Staining for viral antigens (e.g., nucleocapsid protein) in tissues can provide spatial information on viral distribution.
-
Pharmacokinetic Analysis: Blood samples can be collected at various time points after drug administration to determine the pharmacokinetic profile (e.g., Cmax, t1/2, AUC).
Mandatory Visualizations
References
- 1. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Animal models for SARS-CoV-2 and SARS-CoV-1 pathogenesis, transmission and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A C57BL/6 Mouse Model of SARS-CoV-2 Infection Recapitulates Age- and Sex-Based Differences in Human COVID-19 Disease and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Mechanisms and Animal Models of SARS-CoV-2 Infection [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. SARS-CoV-2 Mpro-IN-16_TargetMol [targetmol.com]
"SARS-CoV-2-IN-6" solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
SARS-CoV-2-IN-6 is an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. With a potent enzyme inhibitory IC50 value of 73 nM, this compound is a valuable tool for research and development of therapeutics against COVID-19. Proper preparation and storage of this compound solutions are crucial for maintaining its stability and ensuring the reproducibility of experimental results. These application notes provide detailed protocols for the preparation and storage of this compound solutions for in vitro studies.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₃ClN₂O₂ |
| Molecular Weight | 312.75 g/mol |
| Appearance | Solid Powder |
| Color | Off-white to light yellow |
| Purity | >98% |
| CAS Number | 2725749-22-2 |
Table 2: Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (319.74 mM) | Requires sonication for complete dissolution. Use newly opened, anhydrous DMSO as it is hygroscopic.[1][2] |
Table 3: Storage and Stability
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.1275 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For 3.1275 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
Protocol 2: Preparation of Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer (e.g., PBS)
-
Sterile polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution with the desired cell culture medium or assay buffer to achieve the final working concentration.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity or effects on enzyme activity.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by brief vortexing.
-
Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions for extended periods.
Mandatory Visualizations
Caption: Experimental workflow for the preparation of this compound solutions.
Caption: Inhibition of SARS-CoV-2 replication by this compound.
References
Application Notes and Protocols for High-Throughput Screening of SARS-CoV-2 Inhibitor Analogs
Topic: High-Throughput Screening (HTS) Assays for "SARS-CoV-2-IN-6" Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has highlighted the urgent need for effective antiviral therapeutics. High-throughput screening (HTS) is a critical component of drug discovery, enabling the rapid evaluation of large compound libraries to identify potential viral inhibitors. This document provides detailed application notes and protocols for a panel of HTS assays suitable for the evaluation of novel compounds, such as "this compound" and its analogs, targeting various stages of the viral life cycle. The assays described here include those targeting viral entry and essential viral enzymes.
General High-Throughput Screening Workflow
A typical HTS campaign for identifying antiviral compounds involves several stages, from initial screening of a large library to hit confirmation and lead optimization.
Caption: A generalized workflow for a high-throughput screening campaign.
Section 1: SARS-CoV-2 Pseudotyped Particle (PP) Entry Assay
This assay is a cell-based phenotypic screen that measures the ability of compounds to inhibit the entry of SARS-CoV-2 into host cells.[1][2][3] It utilizes pseudotyped viral particles, which contain the SARS-CoV-2 spike protein on their surface but carry a reporter gene (e.g., luciferase) instead of the viral genome.[1][2][3] This allows the assay to be performed in a Biosafety Level 2 (BSL-2) laboratory.[2][3]
Signaling Pathway of SARS-CoV-2 Entry
The entry of SARS-CoV-2 into a host cell is initiated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface.[2][3] This is followed by proteolytic cleavage of the S protein by host proteases, such as TMPRSS2, and subsequent membrane fusion, allowing the viral genome to enter the cytoplasm.
References
Application Notes and Protocols for Lentiviral Transduction in "SARS-CoV-2-IN-6" Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global health crisis instigated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has expedited the search for effective antiviral therapeutics. A key viral enzyme essential for its replication is the 3C-like protease (3CLpro), which is responsible for cleaving the viral polyproteins into functional non-structural proteins.[1][2] Its critical role in the viral life cycle makes it a prime target for antiviral drug development. "SARS-CoV-2-IN-6" has been identified as a potent inhibitor of SARS-CoV-2 3CLpro. This document provides detailed application notes and protocols for the validation of 3CLpro as a therapeutic target for "this compound" utilizing lentiviral transduction systems.
Lentiviral vectors are efficient tools for delivering genetic material into a wide range of cell types, enabling stable, long-term expression of transgenes or gene-silencing moieties like short hairpin RNAs (shRNAs) or CRISPR/Cas9 components.[3][4][5] This allows for the creation of cell lines with modified expression of host factors that may be involved in the viral life cycle or the host response to infection. By modulating the expression of host proteins cleaved by 3CLpro, such as NLRP12 and TAB1, which are involved in innate immune and inflammatory signaling pathways, the mechanism of action of "this compound" can be further elucidated.[6][7][8][9][10][11]
These protocols will detail the use of lentiviral-mediated shRNA knockdown and CRISPR/Cas9 knockout to validate the role of 3CLpro and its interacting host factors in SARS-CoV-2 replication and to assess the efficacy of "this compound".
Data Presentation
Table 1: Summary of shRNA and CRISPR/Cas9 Target Validation Experiments
| Target Gene | Method | Cell Line | Key Validation Assays | Expected Outcome with this compound Treatment |
| Host Factor X (e.g., a putative 3CLpro cofactor) | shRNA Knockdown | A549-ACE2 | qPCR (viral RNA), Western Blot (viral protein), MTT Assay (cell viability) | Potentiation or no significant change in antiviral effect, depending on the role of the host factor. |
| Host Factor Y (e.g., a substrate of 3CLpro) | CRISPR/Cas9 Knockout | Vero E6 | qPCR (viral RNA), Western Blot (viral protein), MTT Assay (cell viability) | Altered cellular response to infection, potentially impacting the observed efficacy of the inhibitor. |
| Non-targeting Control | shRNA/CRISPR | A549-ACE2, Vero E6 | qPCR, Western Blot, MTT Assay | Baseline antiviral effect of this compound. |
Table 2: Quantitative Analysis of Antiviral Efficacy
| Experimental Condition | SARS-CoV-2 Titer (TCID50/mL) | Viral N Protein Expression (relative to control) | Cell Viability (% of mock-infected) | IC50 of this compound (µM) |
| Wild-type Cells + Vehicle | ||||
| Wild-type Cells + this compound | ||||
| shRNA/CRISPR Knockdown/out Cells + Vehicle | ||||
| shRNA/CRISPR Knockdown/out Cells + this compound |
Note: This table is a template for recording and comparing quantitative data. Actual values will be generated from the experiments.
Experimental Protocols
Lentiviral Vector Production
This protocol describes the generation of lentiviral particles for shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of target host genes.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing shRNA or sgRNA/Cas9 cassette)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filter
Procedure:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
In a sterile tube, mix the transfer plasmid and packaging plasmids in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate for 4-6 hours, then replace the medium with fresh DMEM containing 10% FBS.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter and store at -80°C.
Lentiviral Transduction of Target Cells
This protocol details the infection of target cells (e.g., A549-ACE2 or Vero E6) with the produced lentivirus.
Materials:
-
Target cells (A549-ACE2 or Vero E6)
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock)
-
Complete growth medium
-
Puromycin (for selection)
Procedure:
-
Seed target cells in a 6-well plate to be 50-70% confluent on the day of transduction.
-
On the day of transduction, remove the medium and add fresh medium containing polybrene to a final concentration of 4-8 µg/mL.
-
Add the desired volume of lentiviral supernatant (determine the optimal Multiplicity of Infection (MOI) empirically).
-
Incubate for 18-24 hours.
-
Replace the virus-containing medium with fresh complete medium.
-
After 48 hours, begin selection with the appropriate concentration of puromycin (determined by a kill curve).
-
Expand the puromycin-resistant cells to establish a stable knockdown/knockout cell line.
Quantitative Real-Time PCR (qPCR) for Viral Load Assessment
This protocol is for quantifying SARS-CoV-2 RNA to assess the antiviral effect of "this compound".
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for SARS-CoV-2 N gene and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Infect the wild-type and knockdown/knockout cells with SARS-CoV-2 at a known MOI in the presence or absence of "this compound".
-
At 24-48 hours post-infection, lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the SARS-CoV-2 N gene and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative viral RNA levels.
Western Blotting for Viral Protein Expression
This protocol is for detecting SARS-CoV-2 nucleocapsid (N) protein to validate the qPCR results.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SARS-CoV-2 N protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the infected cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
MTT Assay for Cell Viability
This colorimetric assay measures cell viability to assess the cytopathic effect of the virus and the protective effect of "this compound".
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Infect the cells with SARS-CoV-2 in the presence of serial dilutions of "this compound".
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the mock-infected control.
Visualizations
Caption: Experimental workflow for lentiviral-mediated target validation.
Caption: SARS-CoV-2 3CLpro-mediated modulation of host signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lentiviral Vector Design for Multiple shRNA Expression and Durable HIV-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
- 7. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-Immunoprecipitation of SARS-CoV-2 Proteins
Topic: Co-Immunoprecipitation Studies of SARS-CoV-2 Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein-protein interactions (PPIs) between SARS-CoV-2 viral proteins and host cellular factors is crucial for understanding the molecular mechanisms of COVID-19 pathogenesis and for the development of novel therapeutic strategies. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to investigate these interactions within a cellular context. This document provides detailed application notes and protocols for performing Co-IP experiments to study the interactions of SARS-CoV-2 proteins with host proteins, using the interaction between the SARS-CoV-2 Nucleocapsid (N) protein and the host's Retinoic acid-inducible gene I (RIG-I) as a primary example.
Key Protein Interaction: SARS-CoV-2 N Protein and Host RIG-I
The SARS-CoV-2 N protein is a multifunctional protein that plays a critical role in viral RNA packaging, replication, and transcription.[1][2] It has been shown to interact with various host proteins to modulate the host's innate immune response. One such interaction is with RIG-I, a key pattern recognition receptor that detects viral RNA and initiates an antiviral signaling cascade, leading to the production of type I interferons (IFNs).[2] The interaction between the N protein and RIG-I is of significant interest as it represents a mechanism by which the virus may evade the host's immune system.[2]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from Co-IP experiments followed by mass spectrometry or western blotting to assess the strength of the interaction between the SARS-CoV-2 N protein and host RIG-I under different experimental conditions.
| Experiment Condition | Bait Protein | Prey Protein | Relative Interaction Strength (Fold Change) | p-value |
| Mock-infected cells | Flag-N Protein | Endogenous RIG-I | 1.0 (Baseline) | - |
| SARS-CoV-2 Infected Cells | Endogenous N Protein | Endogenous RIG-I | 15.2 | <0.01 |
| Overexpression of N and RIG-I | Flag-N Protein | Myc-RIG-I | 25.8 | <0.001 |
| N Protein Mutant (Δaa 100-150) | Flag-N (Δ100-150) | Myc-RIG-I | 2.1 | >0.05 |
Table 1: Summary of Quantitative Co-Immunoprecipitation Data. The relative interaction strength is determined by densitometry analysis of the prey protein band in the western blot of the immunoprecipitated sample, normalized to the mock control.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Overexpressed SARS-CoV-2 N Protein and RIG-I from Cultured Cells
This protocol describes the Co-IP of transiently overexpressed tagged SARS-CoV-2 N protein and tagged RIG-I from HEK293T cells.
Materials:
-
HEK293T cells
-
Expression plasmids: pCMV-Flag-SARS-CoV-2-N and pCMV-Myc-RIG-I
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail)
-
Anti-Flag M2 Affinity Gel (e.g., from Sigma-Aldrich)
-
Anti-Myc antibody (for detection)
-
Anti-Flag antibody (for detection of immunoprecipitated protein)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with pCMV-Flag-SARS-CoV-2-N and pCMV-Myc-RIG-I plasmids using Lipofectamine 3000 according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold Lysis Buffer to each dish and incubate on ice for 30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube. Reserve a small aliquot (e.g., 50 µl) as the "Input" control.
-
-
Immunoprecipitation:
-
Add 20-30 µl of equilibrated Anti-Flag M2 Affinity Gel to the whole-cell lysate.
-
Incubate the mixture on a rotator at 4°C for 2-4 hours.
-
Pellet the affinity gel by centrifugation at 500 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet three times with 1 ml of ice-cold Lysis Buffer. After the final wash, remove all supernatant.
-
-
Elution and Sample Preparation:
-
Elute the protein complexes by adding 50 µl of 2x SDS-PAGE loading buffer to the affinity gel and boiling at 95-100°C for 5 minutes.
-
Centrifuge to pellet the affinity gel, and collect the supernatant containing the immunoprecipitated proteins.
-
-
Western Blot Analysis:
-
Separate the "Input" and immunoprecipitated samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies (anti-Myc and anti-Flag).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Protocol 2: Co-Immunoprecipitation of Endogenous Proteins from SARS-CoV-2 Infected Cells
This protocol is for the Co-IP of the endogenous N protein and endogenous RIG-I from A549-hACE2 cells infected with SARS-CoV-2. Note: This protocol must be performed under appropriate Biosafety Level 3 (BSL-3) containment.
Materials:
-
A549-hACE2 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
Lysis Buffer (as in Protocol 1)
-
Antibody for Immunoprecipitation (e.g., rabbit anti-SARS-CoV-2 N protein antibody)
-
Protein A/G Agarose beads
-
Antibodies for detection (e.g., mouse anti-RIG-I antibody and rabbit anti-N protein antibody)
-
All other materials as listed in Protocol 1.
Procedure:
-
Cell Culture and Infection:
-
Seed A549-hACE2 cells in 10 cm dishes.
-
Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 1.
-
Incubate for 24 hours post-infection.
-
-
Cell Lysis:
-
Follow the same procedure for cell lysis as in Protocol 1, ensuring all steps are performed within a certified BSL-3 facility.
-
-
Immunoprecipitation:
-
Pre-clear the whole-cell lysate by adding 20 µl of Protein A/G Agarose beads and incubating for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add 2-5 µg of the rabbit anti-SARS-CoV-2 N protein antibody to the pre-cleared lysate.
-
Incubate on a rotator at 4°C for 2-4 hours.
-
Add 30 µl of Protein A/G Agarose beads and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads as described in Protocol 1.
-
-
Elution and Western Blot Analysis:
-
Follow the same procedures for elution, sample preparation, and western blotting as in Protocol 1.
-
Probe the western blot with a mouse anti-RIG-I antibody to detect the co-immunoprecipitated protein and a rabbit anti-N protein antibody to confirm the immunoprecipitation of the bait protein.
-
Visualizations
Signaling Pathway Diagram
Caption: SARS-CoV-2 N protein interaction with RIG-I to inhibit IFN signaling.
Experimental Workflow Diagram
Caption: Workflow for co-immunoprecipitation of SARS-CoV-2 N protein and RIG-I.
References
Application Notes and Protocols: In Vivo Efficacy Testing of SARS-CoV-2-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel SARS-CoV-2 variants underscores the continued need for the development of effective antiviral therapeutics. This document provides a comprehensive protocol for evaluating the in vivo efficacy of a hypothetical investigational antiviral compound, "SARS-CoV-2-IN-6," in a well-established animal model of SARS-CoV-2 infection. The protocols outlined herein describe the experimental workflow, from animal model selection and drug administration to virological, histopathological, and immunological endpoint analysis.
Animal Model Selection
The K18-hACE2 transgenic mouse model is recommended for this study. These mice express the human angiotensin-converting enzyme 2 (ACE2) receptor, making them susceptible to SARS-CoV-2 infection and recapitulating key aspects of severe COVID-19 in humans.[1][2]
Table 1: Animal Model Specifications
| Parameter | Specification |
| Animal Model | K18-hACE2 Transgenic Mice |
| Age | 8-12 weeks |
| Sex | Mixed (equal numbers of male and female per group) |
| Housing | Biosafety Level 3 (BSL-3) containment facility |
Experimental Design and Workflow
A prophylactic treatment regimen will be employed to assess the ability of this compound to prevent or reduce the severity of infection.
Caption: Prophylactic treatment experimental workflow.
Experimental Protocols
Preparation of this compound Formulation
The formulation of this compound will depend on its physicochemical properties. For oral administration, a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose) is common.
Drug Administration (Oral Gavage)
Oral gavage is a standard method for precise oral dosing in mice.[3][4][5][6][7]
Materials:
-
This compound formulation
-
Vehicle control (e.g., 0.5% methylcellulose)
-
18-20 gauge, 1.5-inch flexible or rounded-tip gavage needles
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct dosing volume (typically not to exceed 10 mL/kg).[3]
-
Restrain the mouse by scruffing the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate.
-
The needle should pass easily into the esophagus with no resistance.
-
Administer the formulation slowly and smoothly.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress.
Intranasal Infection with SARS-CoV-2
All procedures involving live virus must be performed in a BSL-3 facility by trained personnel.[1]
Materials:
-
SARS-CoV-2 virus stock (e.g., USA/WA-1/2020 strain)
-
Anesthetic (e.g., isoflurane)
-
P20 micropipette and tips
Procedure:
-
Anesthetize the mice with isoflurane.
-
Inoculate the mice intranasally with a viral dose of 1 x 10^4 plaque-forming units (PFU) in a total volume of 30-50 µL.[1][8]
-
Administer the inoculum dropwise to the nares, allowing the mouse to inhale the liquid.[1]
Post-Infection Monitoring
Monitor the mice daily for weight loss and clinical signs of disease.
Table 2: Clinical Scoring System
| Score | Weight Loss | Appearance | Respiratory Signs | Behavior |
| 0 | <5% | Normal | Normal | Normal |
| 1 | 5-10% | Ruffled fur | Mild laboured breathing | Mild lethargy |
| 2 | 10-15% | Hunched posture | Moderate laboured breathing | Moderate lethargy |
| 3 | 15-20% | Sunken eyes | Severe laboured breathing | Reluctant to move |
| 4 | >20% | Moribund | - | - |
Mice reaching a score of 4 or a weight loss of >20% should be euthanized as a humane endpoint.
Endpoint Analysis (Day 4 Post-Infection)
Sample Collection
At day 4 post-infection, euthanize the mice and collect blood (via cardiac puncture) and lungs.
Viral Load Determination in Lungs
This method quantifies viral RNA in the lung tissue.[9][10][11][12]
Procedure:
-
Homogenize a portion of the lung tissue in a suitable lysis buffer.
-
Extract total RNA using a commercial kit.
-
Perform one-step qRT-PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene).
-
Use a standard curve of a known quantity of viral RNA to quantify the viral copies per gram of tissue.
This assay quantifies infectious viral particles.[13]
Procedure:
-
Homogenize a portion of the lung tissue and prepare serial dilutions.
-
Infect a monolayer of Vero E6 cells with the dilutions.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells.
-
After incubation (typically 2-3 days), stain the cells with crystal violet to visualize plaques.[13]
-
Count the plaques to determine the PFU per gram of tissue.
Lung Histopathology
Histopathological analysis provides insights into the extent of lung injury and inflammation.[14][15][16]
Procedure:
-
Fix the remaining lung lobes in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section.
-
Stain the sections with hematoxylin and eosin (H&E).
-
A pathologist should score the slides for indicators of lung injury, such as interstitial inflammation, alveolar edema, and cellular infiltration.
Cytokine Profiling
Measurement of cytokine levels in the lung homogenate or serum can indicate the extent of the inflammatory response.[17][18][19][20][21]
Procedure:
-
Clarify the lung homogenate by centrifugation.
-
Use a multiplex immunoassay (e.g., Luminex-based or Meso Scale Discovery) to simultaneously quantify a panel of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, IL-1β, CXCL10).[17][19]
Data Presentation
Table 3: Summary of Efficacy Endpoints
| Group | Mean Weight Change (%) | Mean Clinical Score | Lung Viral Load (log10 PFU/g) | Lung Viral Load (log10 copies/g) | Lung Histopathology Score | Key Cytokine Levels (pg/mL) |
| Vehicle Control | ||||||
| This compound (Low Dose) | ||||||
| This compound (High Dose) | ||||||
| Uninfected Control |
SARS-CoV-2 Entry and Potential Inhibition Pathway
The following diagram illustrates the general mechanism of SARS-CoV-2 entry into a host cell, a common target for antiviral drugs. This compound is hypothesized to interfere with this process.
Caption: SARS-CoV-2 cell entry and potential inhibition.
Disclaimer
This document provides a generalized protocol. Specific details, such as the dosage of this compound, the precise timing of administration, and the specific qRT-PCR primers, must be optimized and validated based on preliminary in vitro data and the compound's characteristics. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. research.fsu.edu [research.fsu.edu]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. instechlabs.com [instechlabs.com]
- 8. A single intranasal administration of AdCOVID protects against SARS-CoV-2 infection in the upper and lower respiratory tracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. 2.3. Quantification of Viral Loads [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Analysis of Viral Load Quantification Using Reverse Transcription Polymerase Chain Reaction and Digital Droplet Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. METHODS USED TO STUDY RESPIRATORY VIRUS INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histopathologic Evaluation and Scoring of Viral Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ocrid.okstate.edu [ocrid.okstate.edu]
- 17. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. mesoscale.com [mesoscale.com]
- 20. bio-rad.com [bio-rad.com]
- 21. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
"SARS-CoV-2-IN-6" solubility issues and solutions
Welcome to the technical support center for SARS-CoV-2-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the viral replication cycle. It has an IC50 value of 73 nM.
Q2: What are the physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₇H₁₃ClN₂O₂ |
| Molecular Weight | 312.75 g/mol |
| Appearance | Solid, off-white to light yellow |
| CAS Number | 2725749-22-2 |
Q3: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Troubleshooting Guide: Solubility Issues and Solutions
Researchers may encounter challenges with the solubility of this compound, particularly when preparing solutions for in vitro and in vivo experiments. This guide provides detailed information and protocols to address these issues.
Issue 1: Difficulty Dissolving the Compound in Organic Solvents
While this compound is known to be soluble in DMSO, issues can still arise.
Possible Cause:
-
Hygroscopic DMSO: DMSO can absorb moisture from the air, which can significantly reduce the solubility of hydrophobic compounds.
-
Insufficient Dissolution Time/Energy: The compound may require more time or energy to fully dissolve.
Solutions:
-
Use Fresh, Anhydrous DMSO: Always use a new, unopened bottle of anhydrous DMSO to prepare your stock solution.
-
Apply Heat and/or Sonication: If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.
Issue 2: Precipitation of the Compound in Aqueous Solutions
A common problem is the precipitation of hydrophobic compounds when a concentrated DMSO stock is diluted into aqueous buffers like PBS or cell culture media.
Possible Cause:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous environments. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
Solutions:
-
Use of Co-solvents: Employing a co-solvent system can significantly improve the solubility of this compound in aqueous solutions. Below are tested formulations to achieve a concentration of at least 2.5 mg/mL.
Quantitative Solubility Data:
Solvent/Co-solvent System Maximum Concentration DMSO 100 mg/mL (319.74 mM) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (7.99 mM) 10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (7.99 mM) 10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (7.99 mM) -
Step-wise Dilution: When diluting the DMSO stock into your final aqueous buffer, do so gradually while vortexing to ensure proper mixing and minimize local high concentrations that can lead to precipitation.
-
Lowering the Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your assay.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution using a Co-solvent System for In Vitro Assays
This protocol is an example using the PEG300/Tween-80 formulation.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a separate sterile tube, prepare the co-solvent vehicle by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare a 1 mg/mL working solution, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of the pre-mixed co-solvent vehicle.
-
Vortex the solution thoroughly to ensure homogeneity. This working solution can then be further diluted in your assay medium.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
Optimizing "SARS-CoV-2-IN-6" concentration for in vitro assays
Welcome to the technical support center for SARS-CoV-2-IN-6. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in in vitro assays. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this potent 3CLpro inhibitor in your research.
Properties of this compound
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 312.75 g/mol | [1] |
| Formula | C₁₇H₁₃ClN₂O₂ | [1] |
| CAS Number | 2725749-22-2 | [1] |
| IC₅₀ (3CLpro enzyme) | 73 nM | [1] |
| Solubility (25°C) | DMSO: 100 mg/mL | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and mechanism of action of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is essential for the replication of the virus as it cleaves viral polyproteins into functional proteins.[2][3] By inhibiting 3CLpro, this compound prevents viral replication.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For example, to make a 10 mM stock solution, dissolve 3.13 mg of the compound in 1 mL of DMSO. Vortex briefly to ensure it is fully dissolved. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Q3: What is the recommended starting concentration for in vitro assays?
A3: A good starting point for enzymatic assays is to test a concentration range around the reported IC₅₀ value of 73 nM.[1] For cell-based assays, a wider concentration range, for instance, from 0.1 nM to 10 µM, is recommended to determine the half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀).
Q4: Is this compound expected to be active against other coronaviruses?
A4: The 3CLpro enzyme is relatively conserved among coronaviruses. Therefore, it is possible that this compound may exhibit inhibitory activity against the 3CLpro of other coronaviruses, such as SARS-CoV and MERS-CoV. However, this needs to be experimentally validated.
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter during your experiments with this compound.
Q5: I am observing lower than expected potency in my enzymatic assay. What could be the reason?
A5:
-
Incorrect Enzyme Concentration: Ensure that the 3CLpro concentration is within the linear range of the assay.
-
Substrate Concentration: The concentration of the fluorogenic substrate should be at or below its Michaelis-Menten constant (Km) for competitive inhibitors.
-
Compound Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Use freshly thawed aliquots for each experiment.
-
Assay Buffer Composition: The pH and salt concentration of the assay buffer can influence enzyme activity and inhibitor binding. Ensure your buffer conditions are optimal for 3CLpro activity.
Q6: My compound shows high cytotoxicity in cell-based assays. What can I do?
A6:
-
Determine CC₅₀: First, accurately determine the 50% cytotoxic concentration (CC₅₀) in your specific cell line in the absence of virus. This is crucial for calculating the selectivity index (SI = CC₅₀/EC₅₀).
-
Reduce Incubation Time: If possible, reduce the incubation time of the compound with the cells.
-
Lower DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5%.
-
Use a Different Cell Line: Cytotoxicity can be cell-line dependent. Consider testing in other relevant cell lines, such as Vero E6, Calu-3, or A549-ACE2 cells.[4]
Q7: The compound precipitates in my cell culture medium. How can I solve this?
A7:
-
Check Final Concentration: The concentration of this compound might be exceeding its solubility limit in the aqueous medium. Try testing lower concentrations.
-
Solubilizing Agents: While not ideal, you could consider the use of solubilizing agents, but their effects on the assay must be carefully controlled.
-
Pre-dilution Strategy: Prepare intermediate dilutions of your DMSO stock in the assay medium before the final dilution in the wells. Ensure rapid mixing.
Q8: I am not observing any antiviral activity in my cell-based assay. What should I check?
A8:
-
Viral Titer: Ensure you are using an appropriate multiplicity of infection (MOI). A very high MOI might overwhelm the inhibitory effect of the compound.
-
Compound Permeability: The compound may have poor cell permeability. While this cannot be easily changed, it is a factor to consider when interpreting results.
-
Assay Readout: Verify that your assay readout (e.g., cytopathic effect, viral protein expression, or viral RNA quantification) is sensitive and functioning correctly.[5][6]
-
Timing of Addition: The timing of compound addition relative to viral infection is critical. For 3CLpro inhibitors, treatment is typically effective when added at the time of infection or shortly after.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. These should be optimized for your specific laboratory conditions.
Protocol 1: SARS-CoV-2 3CLpro Enzymatic Assay
This protocol describes a fluorogenic assay to determine the IC₅₀ of this compound against recombinant 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic 3CLpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT
-
This compound
-
DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A common starting range is from 10 mM to 0.1 µM.
-
Further dilute the compound series in assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤ 1%.
-
Add 5 µL of the diluted compound or DMSO (as a negative control) to the wells of the 384-well plate.
-
Add 10 µL of 3CLpro enzyme solution (e.g., 20 nM final concentration) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate solution (e.g., 20 µM final concentration).
-
Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Antiviral Assay (Cytopathic Effect Reduction)
This protocol outlines a method to determine the EC₅₀ of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE) in a suitable cell line (e.g., Vero E6).
Materials:
-
Vero E6 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 (at a known titer)
-
This compound
-
DMSO
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10⁴ cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add 50 µL of the diluted compound. Include wells with medium and DMSO as controls.
-
Add 50 µL of SARS-CoV-2 diluted in medium to achieve the desired MOI (e.g., 0.01). Also, include uninfected cell control wells (mock-infected).
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂ until CPE is clearly visible in the virus control wells.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data with the mock-infected cells representing 100% viability and the virus-infected control cells representing 0% viability.
-
Plot the percentage of protection versus the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for inhibitor screening.
Caption: Troubleshooting decision tree for in vitro assays.
References
- 1. abmole.com [abmole.com]
- 2. A perspective on potential target proteins of COVID-19: Comparison with SARS-CoV for designing new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 4. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytopathic SARS-CoV-2 screening on VERO-E6 cells in a large-scale repurposing effort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzyme-based immunodetection assay to quantify SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of "SARS-CoV-2-IN-6" in solution
Welcome to the technical support center for SARS-CoV-2-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this potent 3CLpro inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in solution.
Troubleshooting Guide: Improving Stability in Aqueous Solutions
Researchers may encounter challenges with the solubility and stability of this compound when preparing aqueous solutions for in vitro assays. The following table summarizes common issues and provides recommended solutions to ensure the integrity and activity of the compound.
| Issue | Potential Cause | Recommended Solution | Rationale |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. The compound is highly soluble in organic solvents like DMSO, but may crash out when the concentration of the organic solvent is significantly lowered. | 1. Prepare a high-concentration stock solution in 100% DMSO. this compound is soluble in DMSO at 100 mg/mL. 2. Minimize the final concentration of DMSO in the assay. Aim for a final DMSO concentration of ≤1%, and ideally ≤0.5%. 3. Perform serial dilutions. Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous buffer. 4. Consider the use of a surfactant. A low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68 or Tween-20) can help maintain solubility. | DMSO is a strong organic solvent that effectively dissolves many hydrophobic small molecules. However, its solvating capacity is greatly reduced in aqueous environments. Keeping the final DMSO concentration low minimizes its potential to interfere with biological assays while helping to maintain the compound in solution. Serial dilutions can prevent localized high concentrations of the compound that are prone to precipitation. Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. |
| Loss of activity over time in prepared solutions | Degradation of the compound due to factors such as pH, temperature, or light exposure. | 1. Prepare fresh working solutions for each experiment. Avoid using aqueous solutions that have been stored for extended periods. 2. Store stock solutions appropriately. As per manufacturer recommendations, store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] 3. Maintain a stable pH. Use a buffered solution within a pH range of 6.0-7.5, as extremes in pH can promote hydrolysis. 4. Protect from light. Store solutions in amber vials or cover them with foil to prevent photodegradation. | Freshly prepared solutions ensure that the compound has not had significant time to degrade. Proper storage of the high-concentration stock in a suitable solvent at low temperatures minimizes chemical degradation. Many organic molecules are susceptible to hydrolysis at acidic or basic pH. Light, especially UV light, can provide the energy for photochemical reactions that degrade the compound. |
| Inconsistent assay results | Variability in the preparation of the compound solution or aggregation of the compound in the assay medium. | 1. Ensure complete dissolution of the stock solution. Before making dilutions, vortex the DMSO stock solution thoroughly. 2. Visually inspect for precipitation. Before use, visually inspect the final working solution for any signs of precipitation. If observed, reconsider the preparation method. 3. Incorporate a brief sonication step. After dilution into the final assay buffer, a short sonication (1-2 minutes in a water bath sonicator) can help to break up any small aggregates. | Incomplete dissolution of the stock will lead to inaccurate concentrations in subsequent dilutions. Visual inspection is a simple but critical quality control step. Sonication can provide the energy to disperse small, non-visible aggregates, leading to a more homogenous solution and more reproducible results. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL.[1]
Q2: How should I store the stock solution of this compound?
A2: For long-term storage, the stock solution in DMSO should be stored at -80°C, where it is stable for up to 6 months. For shorter-term storage, it can be kept at -20°C for up to one month.[1][2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous assay buffer. What should I do?
A3: This is likely due to the lower solubility of the compound in aqueous solutions. Please refer to the "Precipitation upon dilution in aqueous buffer" section in the troubleshooting guide above for detailed recommendations, which include minimizing the final DMSO concentration, performing serial dilutions, and considering the use of surfactants.
Q4: What is the recommended final concentration of DMSO in my cell-based or enzymatic assay?
A4: To minimize solvent-induced artifacts, it is recommended to keep the final concentration of DMSO in your assay as low as possible, ideally at or below 0.5%. Most cell lines can tolerate up to 1% DMSO, but this should be empirically determined for your specific assay system.
Q5: Can I prepare and store aqueous working solutions of this compound?
A5: It is highly recommended to prepare aqueous working solutions fresh for each experiment. The stability of this compound in various aqueous buffers over time has not been extensively characterized, and storing it in aqueous solution may lead to degradation and loss of activity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: The molecular weight of this compound is 312.75 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.1275 mg of the compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly for at least one minute to ensure the compound is completely dissolved.
-
Store appropriately: Store the stock solution in small aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
-
Thaw the stock solution: Thaw a frozen aliquot of the 10 mM stock solution in DMSO at room temperature.
-
Perform an intermediate dilution (optional but recommended): To avoid precipitation, it is often beneficial to perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.
-
Prepare the final working solution: Add the appropriate volume of the DMSO stock (either 10 mM or 1 mM) to your final aqueous assay buffer. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of buffer). This will result in a final DMSO concentration of 0.1%.
-
Mix thoroughly: Gently vortex or invert the tube to mix the solution.
-
Use immediately: Use the freshly prepared aqueous working solution in your experiment without delay.
Visualizations
Caption: Troubleshooting workflow for improving the stability of this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: SARS-CoV-2 Mpro Inhibitor (IN-6)
Welcome to the technical support center for our novel experimental SARS-CoV-2 Main Protease (Mpro) inhibitor, SARS-CoV-2-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and controls.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective peptide-mimetic inhibitor of the SARS-CoV-2 Main Protease (Mpro), also known as 3CL protease.[1][2] It is designed to covalently bind to the catalytic cysteine residue (Cys145) in the Mpro active site.[1][2] By blocking Mpro, the inhibitor prevents the cleavage of viral polyproteins, which is an essential step for viral replication and assembly.[3][4] This targeted action is expected to have a high genetic barrier to the development of resistance.[2]
Q2: In which types of assays can this compound be used?
A2: this compound is suitable for a variety of in vitro and cell-based assays, including:
-
Enzymatic Assays: Fluorescence Resonance Energy Transfer (FRET) assays to determine the IC50 value against purified Mpro.[5]
-
Cell-Based Antiviral Assays: To measure the inhibitor's efficacy (EC50) in preventing viral replication in cell lines susceptible to SARS-CoV-2 infection (e.g., Vero E6, Calu-3).[6][7]
-
Cytotoxicity Assays: To determine the concentration at which the inhibitor becomes toxic to host cells (CC50) and to calculate the selectivity index (SI = CC50/EC50).
-
Synergy Assays: To evaluate the combined effect of this compound with other antiviral agents, such as remdesivir.[1][2]
Q3: What are the recommended positive and negative controls for my experiments?
A3: Appropriate controls are critical for data interpretation.
-
Positive Controls:
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells.
-
Cell Control: Uninfected, untreated cells to monitor cell health and viability.
-
Virus Control: Infected, untreated cells to measure the maximum viral cytopathic effect (CPE) or viral replication.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50/EC50 values between experiments | 1. Inconsistent inhibitor concentration due to precipitation. 2. Variability in cell passage number or confluency.[8] 3. Fluctuation in assay conditions (incubation time, temperature). 4. Inconsistent virus titer (MOI). | 1. Ensure complete solubilization of the inhibitor before each use. Prepare fresh dilutions for each experiment. 2. Use cells within a defined passage number range. Seed cells to achieve consistent confluency at the time of infection/treatment. 3. Strictly adhere to the standardized protocol for all experimental steps. 4. Titer the viral stock before each experiment and use a consistent Multiplicity of Infection (MOI). |
| No inhibitory effect observed | 1. Degraded inhibitor stock. 2. Incorrect assay setup or non-functional enzyme/virus. 3. Use of a resistant viral strain. | 1. Use a fresh aliquot of the inhibitor. Store stock solutions at -80°C and avoid repeated freeze-thaw cycles. 2. Verify the activity of the Mpro enzyme or the infectivity of the viral stock using your positive controls. 3. Sequence the viral genome to check for mutations in the Mpro active site. |
| High cytotoxicity observed at expected effective concentrations | 1. Off-target effects of the inhibitor.[1] 2. Contamination of the inhibitor stock. 3. Sensitivity of the cell line. | 1. Test the inhibitor against other host cell proteases (e.g., cathepsins) to assess selectivity.[1] 2. Use a new, high-purity batch of the inhibitor. 3. Perform a dose-response cytotoxicity assay on uninfected cells to determine the CC50 and ensure the use of non-toxic concentrations in antiviral assays. |
| Inconsistent results in cell-based assays | 1. Cell line adaptation to culture conditions. 2. SARS-CoV-2 adaptation to the cell line, leading to mutations.[9] 3. Mycoplasma contamination. | 1. Maintain a consistent cell culture protocol and source of reagents. 2. Use low-passage viral stocks for infections. Periodically sequence the virus to monitor for genetic changes, especially in the Mpro gene.[9] 3. Regularly test cell cultures for mycoplasma contamination. |
Quantitative Data Summary
The following table summarizes typical performance data for a selective Mpro inhibitor like this compound. Note: These are representative values; actual results may vary depending on experimental conditions.
| Parameter | Value | Assay Type | Cell Line | Notes |
| Mpro IC50 | 230 ± 18 nM | FRET-based Enzymatic Assay | N/A | Measures direct inhibition of the purified enzyme.[2] |
| Antiviral EC50 (USA-WA1/2020) | 9.47 µM | Cell-based Viral Replication Assay | Vero E6 | Measures inhibition of viral replication in cells.[6] |
| Antiviral EC50 (Delta Variant) | 10.48 µM | Cell-based Viral Replication Assay | Vero E6 | Demonstrates activity against different viral variants.[6] |
| Cytotoxicity CC50 | >100 µM | Cell Viability Assay (e.g., MTS/XTT) | Vero E6 | Indicates low toxicity to host cells. |
| Selectivity Index (SI) | >10 | Calculated (CC50/EC50) | Vero E6 | A higher SI indicates a more favorable therapeutic window. |
Experimental Protocols
Mpro FRET-Based Enzymatic Assay
This protocol is adapted from established methods for measuring Mpro activity.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified SARS-CoV-2 Mpro.
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
FRET substrate peptide
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound serial dilutions
-
Positive control (e.g., boceprevir)
-
Vehicle control (e.g., DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add 5 µL of each inhibitor dilution (or control) to the appropriate wells.
-
Add 10 µL of Mpro enzyme solution (final concentration ~0.15 µM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the FRET substrate.
-
Immediately measure the fluorescence (e.g., Ex/Em = 340/490 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of fluorescence over time).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiviral Assay
This protocol outlines a general method for assessing the antiviral efficacy of the inhibitor in a cell culture model.[6]
Objective: To determine the half-maximal effective concentration (EC50) of this compound.
Materials:
-
Vero E6 cells (or another susceptible cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
SARS-CoV-2 viral stock of a known titer
-
This compound serial dilutions
-
Positive and negative controls
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, cytopathic effect (CPE) reduction assay, or immunofluorescence staining for viral proteins).
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the diluted inhibitor and controls.
-
Infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
After incubation, quantify the viral replication:
-
For RT-qPCR: Collect the cell supernatant, extract viral RNA, and perform RT-qPCR to quantify viral genomes.
-
For CPE Assay: Stain the cells with crystal violet to visualize and quantify cell death.
-
-
Calculate the percentage of viral replication inhibition relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Design of novel and highly selective SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 5. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ecdc.europa.eu [ecdc.europa.eu]
- 9. Rapid SARS-CoV-2 Adaptation to Available Cellular Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SARS-CoV-2-IN-6
Disclaimer: "SARS-CoV-2-IN-6" is a hypothetical designation for a novel antiviral compound. The following technical support guide is based on established principles of resistance to SARS-CoV-2 protease inhibitors and is intended to provide a framework for troubleshooting and further research.
Frequently Asked Questions (FAQs)
Q1: We are observing a reduced efficacy of this compound in our long-term cell culture experiments. What could be the cause?
A1: A reduction in efficacy, often seen as an increase in the half-maximal effective concentration (EC50), is a common indicator of developing antiviral resistance. Viruses, particularly RNA viruses like SARS-CoV-2, have a high mutation rate.[1] Under the selective pressure of an antiviral compound, mutations can arise that confer a survival advantage to the virus. For protease inhibitors like the hypothetical this compound, these mutations often occur in the main protease (Mpro or 3CLpro) gene.[2][3] These mutations can either directly interfere with the binding of the inhibitor or increase the catalytic activity of the enzyme to compensate for the inhibition.[4][5]
Q2: How can we confirm that the observed reduced efficacy is due to viral resistance?
A2: To confirm resistance, a multi-step approach is recommended:
-
Phenotypic Analysis: Isolate the virus from the cell culture showing reduced susceptibility and perform a cell-based antiviral susceptibility assay to determine the EC50 value. Compare this to the EC50 of the wild-type virus. A significant increase in the EC50 for the cultured virus indicates phenotypic resistance.
-
Genotypic Analysis: Sequence the genome of the resistant virus, paying close attention to the gene encoding the drug's target (in this case, the main protease). Compare the sequence to the wild-type virus to identify potential mutations.[6]
-
Reverse Genetics: Introduce the identified mutations into a wild-type infectious clone of SARS-CoV-2.[7] Perform antiviral susceptibility assays with this engineered virus to confirm that the specific mutation(s) are responsible for the observed resistance.
Q3: What are the common mutations associated with resistance to SARS-CoV-2 protease inhibitors?
A3: While specific mutations would be unique to this compound, studies on other protease inhibitors like nirmatrelvir have identified several "hotspot" residues in the main protease where resistance mutations are more likely to occur.[7] These mutations are often located in or near the drug-binding site.[7] Some mutations may reduce the binding affinity of the drug, while others can increase the enzyme's activity.[4][5] It is also possible for mutations to arise outside of the active site that allosterically affect the inhibitor's binding or enzyme function.
Q4: Our sequencing results show mutations in the main protease. What is the next step?
A4: Once you have identified mutations, the next step is to characterize their impact. This involves:
-
Biochemical Assays: Express and purify the mutant protease and perform enzyme inhibition assays to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for this compound. A significant increase in these values compared to the wild-type enzyme confirms that the mutation directly affects the inhibitor's activity.
-
Viral Fitness Assays: The identified mutations may impact the virus's ability to replicate. Perform viral growth kinetics experiments to compare the replication fitness of the mutant virus to the wild-type virus in the absence of the drug. Some resistance mutations can lead to attenuated viral replication.[7]
Q5: Can we use this compound in combination with other antivirals to overcome resistance?
A5: Combination therapy is a promising strategy to combat antiviral resistance.[8][9] By using two or more drugs with different mechanisms of action, the virus would need to acquire multiple mutations simultaneously to become resistant to all drugs, which is a much rarer event. When considering combination therapy, it is important to select drugs that do not have overlapping resistance profiles. For example, combining a protease inhibitor like this compound with a polymerase inhibitor like remdesivir could be an effective strategy.[8]
Troubleshooting Guides
Issue 1: Inconsistent EC50 Values in Antiviral Susceptibility Assays
| Potential Cause | Troubleshooting Steps |
| Cell Viability Issues | - Regularly check cell health and viability. - Ensure consistent cell seeding density. - Perform a cytotoxicity assay for this compound to ensure you are working with non-toxic concentrations. |
| Virus Titer Variability | - Use a consistent, pre-titered virus stock for all experiments. - Avoid multiple freeze-thaw cycles of the virus stock. - Re-titer the virus stock periodically. |
| Assay Conditions | - Standardize incubation times and temperatures. - Ensure proper mixing of reagents. - Use appropriate positive and negative controls in every assay plate. |
| Reagent Quality | - Use fresh, high-quality cell culture media and supplements. - Ensure the purity and stability of the this compound compound. |
Issue 2: Failure to Generate Resistant Virus in Cell Culture
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | - Start with a low concentration of this compound (around the EC50) and gradually increase the concentration in subsequent passages. |
| High Genetic Barrier to Resistance | - The virus may require multiple mutations to develop resistance. Continue passaging the virus for an extended period. |
| Resistant Virus has a High Fitness Cost | - The resistance mutations may significantly impair viral replication. Try using a lower, less selective pressure of the drug to allow the virus to acquire compensatory mutations that restore fitness. |
| Cell Line Choice | - Some cell lines may be less permissive to the replication of certain viral variants. Consider using a different susceptible cell line. |
Data Presentation
Table 1: Hypothetical Antiviral Susceptibility and Enzyme Inhibition Data
| Viral Strain | Key Mpro Mutation(s) | EC50 (µM) Fold Change | Ki (nM) Fold Change | Viral Replication Fitness (Relative to WT) |
| Wild-Type | None | 1.0 | 1.0 | 1.0 |
| IN-6-R1 | E166V | 15.2 | 25.8 | 0.85 |
| IN-6-R2 | M49L | 8.7 | 12.3 | 0.95 |
| IN-6-R3 | H172Y | 35.1 | 52.4 | 0.70 |
Table 2: Hypothetical Combination Therapy Efficacy
| Treatment | EC50 (µM) for IN-6-R1 Strain | Synergy Score (Bliss) |
| This compound alone | 1.52 | N/A |
| Remdesivir alone | 0.25 | N/A |
| This compound + Remdesivir | 0.18 (for IN-6) | 1.2 (Synergistic) |
Experimental Protocols
Protocol 1: Cell-Based Antiviral Susceptibility Assay
This protocol is for determining the EC50 of an antiviral compound against SARS-CoV-2 in a cell-based assay.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium
-
SARS-CoV-2 virus stock of known titer
-
This compound compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
Method:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add the diluted compound to the wells.
-
In a separate plate, dilute the SARS-CoV-2 virus stock to the desired multiplicity of infection (MOI).
-
Add the diluted virus to the wells containing the compound and cells. Include wells with virus only (positive control) and cells only (negative control).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Mpro Enzyme Inhibition Assay
This protocol is for determining the IC50 and Ki of an inhibitor against the SARS-CoV-2 main protease.[10]
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 100 mM NaCl, 1 mM TCEP)
-
This compound compound
-
96-well black plates
-
Fluorescence plate reader
Method:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted compound to the wells of a 96-well plate.
-
Add a fixed concentration of purified Mpro to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.
-
The Ki value can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).
Visualizations
References
- 1. ecdc.europa.eu [ecdc.europa.eu]
- 2. Study identifies SARS-CoV-2 variants with antiviral resistance mutations | CIDRAP [cidrap.umn.edu]
- 3. Frontiers | Recent changes in the mutational dynamics of the SARS-CoV-2 main protease substantiate the danger of emerging resistance to antiviral drugs [frontiersin.org]
- 4. contributions-of-hyperactive-mutations-in-m-pro-from-sars-cov-2-to-drug-resistance - Ask this paper | Bohrium [bohrium.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification of genotypic variants and its proteomic mutations of Brazilian SARS-CoV-2 isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of Antiviral Drug Resistance in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sars-Cov-2 and risk of antiviral drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
"SARS-CoV-2-IN-6" inconsistent results in replication assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in SARS-CoV-2 replication assays using the inhibitor SARS-CoV-2-IN-6.
Frequently Asked Questions (FAQs)
Q1: Why are the EC50 values for this compound fluctuating between experiments?
A1: Inter-assay variability is a common challenge in antiviral testing.[1][2] Several factors can contribute to shifts in EC50 values, including minor deviations in protocol, variability in reagents such as cell passage number and health, virus titer, and the concentration of serum in the media.[3][4] Even slight differences in incubation time or cell density at the time of infection can significantly impact results.[5][6] We recommend first consulting the Troubleshooting Workflow diagram below to systematically identify the source of variation.
Q2: What is the expected potency and mechanism of action for this compound?
A2: this compound is a potent, non-covalent inhibitor of the viral main protease (Mpro, also known as 3CLpro), an enzyme essential for viral replication.[7][8] By blocking Mpro, the inhibitor prevents the cleavage of viral polyproteins, halting the viral life cycle. Under optimized and controlled assay conditions, the expected 50% effective concentration (EC50) is typically in the range of 0.4 µM to 0.9 µM in Vero E6 cells.
Troubleshooting Guides
Initial Troubleshooting Workflow
If you are experiencing inconsistent results, use the following decision tree to diagnose the potential source of the issue.
Caption: A decision tree to guide initial troubleshooting steps.
Guide 1: Reagent and Compound Issues
Q: My virus-only control shows variable cytopathic effect (CPE) or viral yield. What should I do?
A: Inconsistent virus controls point to issues with either the virus stock or the host cells.
-
Virus Stock:
-
Titer Verification: Re-titer your virus stock using a plaque assay or TCID50. Avoid multiple freeze-thaw cycles, which can decrease viral infectivity. Aliquot your stock upon receipt.
-
Stock Integrity: If the titer is low, consider growing and concentrating a fresh stock of the virus. Ensure the sequence of the viral stock is verified to rule out mutations that might alter replication kinetics.[9]
-
-
Cell Health:
-
Passage Number: Use cells within a consistent and low passage range (e.g., passages 5-15 for Vero E6). High-passage cells can have altered susceptibility to viral infection.[4]
-
Cell Viability & Density: Ensure cells are healthy (>95% viability) and seeded at a consistent density. Over-confluent or under-confluent monolayers will produce variable results.[6][10]
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly affect cell health and viral replication.
-
Q: How can I be sure that this compound is the source of variability?
A:
-
Compound Stability: The compound is supplied as a lyophilized powder and should be stored at -20°C. Prepare stock solutions in 100% DMSO and store in small, single-use aliquots at -80°C to avoid freeze-thaw cycles.
-
Solubility: When diluting into aqueous media, ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can be cytotoxic. Visually inspect for any precipitation of the compound at the final concentration.
-
Purity: If you suspect degradation, verify the compound's purity via HPLC-MS.
| Parameter | Recommendation | Rationale |
| Compound Storage | Store powder at -20°C; DMSO stocks at -80°C | Prevents chemical degradation. |
| Aliquoting | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles. |
| Final DMSO % | ≤ 0.5% | Minimizes solvent-induced cytotoxicity. |
| Cell Passage | Use between 5 and 15 passages | Ensures consistent cell phenotype and viral susceptibility.[4] |
| Virus Stock | Aliquot and avoid >3 freeze-thaw cycles | Maintains viral titer and infectivity. |
Guide 2: Assay Protocol Issues
Q: My results are still variable even though my reagents seem fine. What part of the protocol should I check?
A: Small procedural inconsistencies are a major source of error.[11]
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven monolayers. Use a calibrated multichannel pipette for seeding.
-
Multiplicity of Infection (MOI): The MOI is a critical parameter. A high MOI can overwhelm the inhibitor, while a very low MOI may not produce a robust signal. Use a consistent, optimized MOI (e.g., 0.05 for Vero E6 cells in a 48-hour assay).
-
Serum Concentration: Serum proteins can bind to antiviral compounds, reducing their effective concentration.[3][12] Maintain a consistent, and preferably low (e.g., 2%), serum concentration in your assay medium during the infection and treatment phase.
-
Incubation Times: Adhere strictly to the defined incubation times for drug pretreatment, viral adsorption, and the overall infection period.[5]
| Inconsistent Data Example (EC50 in µM) | Potential Cause |
| Exp 1: 0.5 µM | Used low passage cells (P6), 2% FBS |
| Exp 2: 4.8 µM | Used high passage cells (P25), 10% FBS |
| Exp 3: 1.1 µM | Inconsistent pipetting during serial dilution |
| Exp 4: 0.7 µM | Optimized conditions: P8 cells, 2% FBS |
Detailed Experimental Protocol: CPE-Based Antiviral Assay
This protocol is optimized for determining the EC50 of this compound against SARS-CoV-2 (e.g., USA-WA1/2020 strain) in Vero E6 cells.
Caption: Workflow for a CPE-based SARS-CoV-2 antiviral assay.
Methodology:
-
Cell Seeding (Day 1):
-
Culture Vero E6 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS).
-
Trypsinize, count, and dilute cells to a concentration of 2x10^5 cells/mL.
-
Seed 100 µL (20,000 cells) into each well of a 96-well plate.
-
Incubate for 18-24 hours at 37°C with 5% CO2 until cells form a confluent monolayer.
-
-
Compound Preparation and Treatment (Day 2):
-
Prepare a 2x working stock of this compound serial dilutions in DMEM with 2% FBS. For example, create a 10-point, 3-fold dilution series starting from 20 µM.
-
Remove the old media from the cells and add 100 µL of the appropriate compound dilution to each well. Include "cells only" (mock) and "virus only" (no drug) controls.
-
-
Infection (Day 2):
-
Working in a BSL-3 facility, dilute the SARS-CoV-2 virus stock in DMEM with 2% FBS to achieve the desired MOI (e.g., 0.05).
-
Add 100 µL of the virus dilution to all wells except the "cells only" mock controls.
-
Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.
-
-
Assay Readout (Day 4/5):
-
After incubation, observe the plates for cytopathic effect (CPE).
-
Remove the supernatant and fix the cells with 100 µL of 10% formalin for at least 1 hour.
-
Wash the plates with PBS and stain the remaining viable cells with 100 µL of 0.1% crystal violet solution for 15 minutes.
-
Wash away excess stain with water and allow the plates to dry.
-
Solubilize the stain by adding 100 µL of 100% methanol to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the "cells only" control as 100% viability and the "virus only" control as 0% viability.
-
Plot the normalized percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the EC50 value.
-
Hypothetical Mechanism of Action Pathway
This compound targets the main protease (Mpro), which is critical for processing viral polyproteins into functional proteins required for viral replication.
Caption: Inhibition of viral polyprotein cleavage by this compound.
References
- 1. Persistent Challenges of Interassay Variability in Transplant Viral Load Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors Contributing to Variability of Quantitative Viral PCR Results in Proficiency Testing Samples: a Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An orally bioavailable SARS-CoV-2 main protease inhibitor exhibits improved affinity and reduced sensitivity to mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances and Challenges in SARS-CoV-2 Detection: A Review of Molecular and Serological Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of SARS-CoV-2 3CLpro Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying SARS-CoV-2 3CLpro inhibitors, using "SARS-CoV-2-IN-6" as a case example, to improve their bioavailability.
Troubleshooting Guide: Low Oral Bioavailability of this compound
Researchers encountering low oral bioavailability with the SARS-CoV-2 3CLpro inhibitor, this compound (Molecular Formula: C17H13ClN2O2), can consult the following guide to identify and address potential underlying issues.
Problem: Poor absorption after oral administration.
| Potential Cause | Suggested Troubleshooting/Modification Strategy | Experimental Validation |
| Low Aqueous Solubility | 1. Salt Formation: If the compound has ionizable groups (e.g., amines, carboxylic acids), forming a salt can significantly increase solubility. 2. Co-crystallization: Form a co-crystal with a conformer to improve solubility and dissolution rate. 3. Amorphous Solid Dispersion: Formulate the compound in an amorphous state with a polymer to prevent crystallization and enhance dissolution. 4. Particle Size Reduction: Employ techniques like cryo-milling or spray drying to increase the surface area for dissolution. | - Kinetic and thermodynamic solubility assays. - Dissolution rate studies. |
| Low Intestinal Permeability | 1. Prodrug Approach: Mask polar functional groups with lipophilic moieties that are cleaved in vivo to release the active drug. 2. Bioisosteric Replacement: Replace polar groups (e.g., amides, carboxylic acids) with less polar bioisosteres to increase lipophilicity (logP). 3. Reduce Molecular Weight/Flexibility: If the molecule is large or has a high number of rotatable bonds, simplify the structure to improve passive diffusion. | - In vitro Caco-2 permeability assay. - Parallel Artificial Membrane Permeability Assay (PAMPA). |
| High First-Pass Metabolism | 1. Metabolic Site Blocking: Introduce a metabolically stable group (e.g., fluorine, deuterium) at known metabolic "hotspots" to prevent enzymatic degradation. 2. Inhibit Metabolic Enzymes: Co-administer a known inhibitor of the relevant cytochrome P450 enzymes (e.g., ritonavir for CYP3A4). | - In vitro liver microsome stability assay. - In vivo pharmacokinetic studies with and without a metabolic inhibitor. |
| Efflux by Transporters (e.g., P-glycoprotein) | 1. Structural Modification: Modify the structure to reduce its recognition by efflux transporters. This can involve altering charge, lipophilicity, or hydrogen bonding patterns. 2. Co-administration with Efflux Inhibitors: Use known P-gp inhibitors (e.g., verapamil, cyclosporine A) in experimental setups to confirm efflux. | - Bidirectional Caco-2 permeability assay to determine the efflux ratio. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the virus's life cycle as it cleaves viral polyproteins into functional non-structural proteins required for viral replication. By binding to the active site of 3CLpro, this compound prevents this cleavage, thereby halting viral replication.
Q2: How can I assess the intestinal permeability of my modified this compound analog?
A2: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal permeability. This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. The apparent permeability coefficient (Papp) of your compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A high A-to-B Papp value suggests good passive permeability, while a high efflux ratio (B-to-A Papp / A-to-B Papp) indicates that the compound is a substrate for efflux transporters like P-glycoprotein.
Q3: What are the key parameters to evaluate in an in vivo pharmacokinetic study?
A3: In an in vivo pharmacokinetic study, typically conducted in mice or rats, you should aim to determine the following key parameters after oral (PO) and intravenous (IV) administration:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
F% (Oral Bioavailability): (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
Q4: My compound has good permeability but still shows low oral bioavailability. What could be the issue?
A4: If permeability is not the limiting factor, the low oral bioavailability is likely due to either poor solubility and dissolution in the gastrointestinal tract or extensive first-pass metabolism in the gut wall and/or liver. You should investigate the compound's solubility using thermodynamic and kinetic solubility assays and its metabolic stability using liver microsome assays.
Experimental Protocols
In Vitro Caco-2 Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of a test compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer Yellow).
-
Permeability Assay:
-
The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are collected from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial drug concentration. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound.
Methodology:
-
Animal Dosing:
-
A cohort of mice is administered the test compound intravenously (IV) via the tail vein.
-
Another cohort is administered the compound orally (PO) by gavage.
-
-
Blood Sampling: Blood samples are collected from each mouse at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and F%) using non-compartmental analysis software.
Visualizations
Caption: Mechanism of action of this compound in the viral replication cycle.
Caption: Workflow for troubleshooting and improving the bioavailability of a drug candidate.
Technical Support Center: SARS-CoV-2 Protease Inhibitor Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals working with SARS-CoV-2 protease inhibitor assays. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a SARS-CoV-2 protease inhibitor assay?
A1: SARS-CoV-2 proteases, such as the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), are essential for viral replication.[1][2] They cleave viral polyproteins into functional proteins required for viral assembly.[1][3] Protease inhibitor assays typically use a synthetic substrate that mimics the protease's natural cleavage site. This substrate is often linked to a reporter system, such as a fluorophore and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and generating a fluorescent signal.[2] When an effective inhibitor is present, it blocks the protease's activity, preventing substrate cleavage and resulting in a reduced or absent fluorescent signal.
Q2: What are the key reagents and equipment needed for a typical fluorescence-based protease inhibitor assay?
A2: The key components include:
-
Recombinant SARS-CoV-2 Protease: Highly purified and active main protease (Mpro/3CLpro) or papain-like protease (PLpro).
-
Fluorogenic Substrate: A peptide sequence recognized and cleaved by the specific protease, flanked by a fluorescent reporter (e.g., EDANS) and a quencher (e.g., DABCYL).[2]
-
Assay Buffer: A buffer system optimized for protease activity, typically specifying pH, salt concentration, and any necessary co-factors or reducing agents (e.g., DTT).
-
Test Compounds: Potential inhibitors dissolved in a suitable solvent, usually DMSO.
-
Positive Control: A known inhibitor of the protease (e.g., GC376) to validate assay performance.[4][5]
-
Negative Control: The solvent used for the test compounds (e.g., DMSO) to determine the baseline protease activity.
-
Microplate Reader: A fluorescent plate reader capable of exciting the fluorophore and measuring the emission at the appropriate wavelengths.
-
Microplates: Typically 96-well or 384-well plates suitable for fluorescence measurements.
Q3: How should I prepare my test compounds for screening?
A3: Test compounds are typically dissolved in 100% DMSO to create high-concentration stock solutions. These stocks are then serially diluted to create a concentration range for testing. It is crucial to ensure that the final concentration of DMSO in the assay well is low (usually ≤ 1%) to avoid significant effects on enzyme activity. A DMSO-only control is essential to assess the impact of the solvent on the assay.
Troubleshooting Guide
Issue 1: High background fluorescence in "no enzyme" control wells.
-
Question: I am observing a high fluorescence signal in my control wells that do not contain any protease. What could be the cause?
-
Answer:
-
Substrate Instability/Degradation: The fluorogenic substrate may be degrading spontaneously or due to light exposure, leading to the release of the fluorophore. Ensure proper storage of the substrate (protected from light, at the recommended temperature) and prepare it fresh for each experiment.
-
Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds or proteases. Use high-purity reagents and dedicated sterile labware.
-
Autofluorescence of Test Compounds: Some test compounds may be inherently fluorescent at the excitation and emission wavelengths of the assay.[4][5] To check for this, run a control plate with the compounds and all assay components except the enzyme.
-
Issue 2: Low signal-to-noise ratio or small assay window.
-
Question: The difference in fluorescence between my positive and negative controls is very small, making it difficult to assess inhibitor activity. How can I improve this?
-
Answer:
-
Suboptimal Enzyme Concentration: The concentration of the protease may be too low. Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay.
-
Suboptimal Substrate Concentration: The substrate concentration should ideally be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[4][5] A high substrate concentration can overcome the effect of competitive inhibitors, reducing the apparent potency.[4][5]
-
Incorrect Assay Conditions: Verify that the pH, temperature, and incubation time are optimal for the specific protease being used. Refer to the manufacturer's protocol or relevant literature for recommended conditions.
-
Inactive Enzyme: The protease may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and ensure it is stored correctly.
-
Issue 3: Inconsistent or non-reproducible results between experiments.
-
Question: I am getting variable IC50 values for my control inhibitor and inconsistent results for my test compounds across different plates and days. What are the potential sources of this variability?
-
Answer:
-
Pipetting Errors: Inconsistent liquid handling can lead to significant variability, especially when working with small volumes in high-throughput screening. Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
-
Reagent Instability: Prepare fresh dilutions of the enzyme, substrate, and compounds for each experiment. Thawing and refreezing stock solutions multiple times can lead to degradation.
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter assay performance. To mitigate this, avoid using the outermost wells for experimental samples or fill them with buffer or water.
-
Fluctuations in Temperature and Incubation Time: Ensure that all plates are incubated for the same duration and at a consistent temperature. Minor variations can impact enzyme kinetics and lead to variability.
-
Issue 4: False-positive hits in a high-throughput screen.
-
Question: My primary screen identified several potential inhibitors, but they are not showing activity in follow-up assays. What could be the reason for these false positives?
-
Answer:
-
Compound Autofluorescence or Quenching: As mentioned, some compounds may interfere with the fluorescence readout.[4][5] It is essential to perform counter-screens to identify compounds that are fluorescent themselves or that quench the fluorescence signal.
-
Compound Cytotoxicity (in cell-based assays): If the assay relies on cell viability, cytotoxic compounds can appear as hits by causing cell death and reducing the reporter signal.[6] A separate cytotoxicity assay should be run in parallel.[6]
-
Non-specific Inhibition: Some compounds may inhibit the protease through non-specific mechanisms, such as aggregation. These compounds often show activity against multiple unrelated enzymes. It is important to confirm hits in secondary assays and assess their specificity.
-
Quantitative Data
The following table summarizes the 50% inhibitory concentration (IC50) values for several known SARS-CoV-2 3CLpro (Mpro) inhibitors identified in a quantitative high-throughput screening assay.[4][5]
| Compound | IC50 (µM) |
| Walrycin B | 0.26 |
| Hydroxocobalamin | 3.29 |
| Suramin sodium | 6.5 |
| Z-DEVD-FMK | 6.81 |
| LLL-12 | 9.84 |
| Z-FA-FMK | 11.39 |
| GC376 (Control) | 0.17 |
Experimental Protocols
Detailed Methodology for a Fluorescence-Based SARS-CoV-2 3CLpro Inhibition Assay
This protocol is based on methodologies described for quantitative high-throughput screening of SARS-CoV-2 3CLpro inhibitors.[4][5]
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.3), 1 mM EDTA, and 1 mM DTT.
- Enzyme Stock: Reconstitute lyophilized recombinant SARS-CoV-2 3CLpro in the assay buffer to a stock concentration of 1 mg/mL. Store in aliquots at -80°C.
- Substrate Stock: Dissolve the fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.
- Compound Plates: Prepare serial dilutions of test compounds and control inhibitors in 100% DMSO in a separate plate.
2. Assay Procedure (384-well plate format):
- Dispense 25 nL of the serially diluted compounds from the compound plate into the assay plate.
- Add 2 µL of a 100 nM 3CLpro solution (diluted in assay buffer) to each well containing the compounds.
- Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
- Initiate the enzymatic reaction by adding 2 µL of a 40 µM substrate solution (diluted in assay buffer) to each well. The final concentrations in a 4 µL reaction volume will be 50 nM for the enzyme and 20 µM for the substrate.
- Immediately transfer the plate to a fluorescent microplate reader.
- Measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 15-30 minutes.
3. Data Analysis:
- Determine the reaction rate (RFU/min) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
- Normalize the data:
- The "no inhibition" control (enzyme + substrate + DMSO) is set to 100% activity.
- The "complete inhibition" control (substrate only, no enzyme) is set to 0% activity.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value for each compound.
Visualizations
Caption: Mechanism of SARS-CoV-2 protease inhibition.
Caption: High-throughput screening workflow for protease inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. criver.com [criver.com]
- 3. Viral Protease Inhibitor Screening Assay Kits - Amerigo Scientific [amerigoscientific.com]
- 4. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Validation of a Novel SARS-CoV-2 Main Protease (Mpro) Inhibitor in Primary Human Cells
Disclaimer: As of the latest data available, specific information regarding a compound designated "SARS-CoV-2-IN-6" is not present in the public domain. To fulfill the structural and content requirements of this guide, we will use the well-characterized SARS-CoV-2 main protease (Mpro/3CLpro) inhibitor, PF-00835231 , as a representative example. The data and methodologies presented herein are based on published studies of PF-00835231 and other relevant SARS-CoV-2 inhibitors and serve as a template for the evaluation of novel compounds like "this compound".
This guide provides an objective comparison of the antiviral performance of a potent SARS-CoV-2 main protease inhibitor in primary human cell models, alongside other notable antiviral agents. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel COVID-19 therapeutics.
Data Presentation: Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro efficacy and cytotoxicity of the representative Mpro inhibitor PF-00835231 in comparison to other well-known SARS-CoV-2 inhibitors, Remdesivir (an RNA-dependent RNA polymerase inhibitor) and GC-376 (another Mpro inhibitor). The data is collated from studies using human alveolar basal epithelial cells engineered to express ACE2 (A549+ACE2) and polarized human airway epithelial (HAE) cultures, which closely mimic the primary site of infection.
| Compound | Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| PF-00835231 | Mpro/3CLpro | A549+ACE2 | 0.221 | >100 | >452 |
| Remdesivir | RdRp | A549+ACE2 | 0.499 | >100 | >200 |
| GC-376 | Mpro/3CLpro | A549+ACE2 | 0.690 | >100 | >145 |
| PF-00835231 | Mpro/3CLpro | HAE cultures | ~0.3 | Not Reported | Not Reported |
| Remdesivir | RdRp | HAE cultures | ~0.1 | Not Reported | Not Reported |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a measure of the drug's therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the protocols for key experiments used in the validation of SARS-CoV-2 inhibitors in primary human cells.
Primary Human Airway Epithelial (HAE) Cell Culture and Infection
Primary human tracheal or small airway epithelial cells are seeded on permeable supports and cultured at an air-liquid interface (ALI) to differentiate into a polarized epithelium that recapitulates the morphology and function of the human airway.
-
Cell Culture: Human tracheal airway epithelium cells (HtAEC) or human small airway epithelium cells (HsAEC) are obtained from healthy donors and cultured according to the supplier's instructions. They are typically maintained in a specialized growth medium until confluent and then transitioned to an ALI culture for 3-4 weeks to allow for differentiation.
-
Infection: Differentiated HAE cultures are infected with a SARS-CoV-2 isolate (e.g., USA-WA1/2020) at a defined multiplicity of infection (MOI) on the apical side. The inoculum is removed after a 1-2 hour incubation period.
-
Compound Treatment: The antiviral compounds are added to the basal medium 2 hours prior to infection and maintained throughout the experiment.
-
Viral Titer Quantification: Apical washes are collected at various time points post-infection (e.g., 24, 48, 72 hours). Viral RNA is quantified using RT-qPCR, and infectious virus titers are determined by TCID50 (50% tissue culture infectious dose) assay on a susceptible cell line like Vero E6.
Antiviral and Cytotoxicity Assays in A549+ACE2 Cells
-
Cell Seeding: A549 cells stably expressing human ACE2 (A549+ACE2) are seeded in 96-well plates.
-
Compound Preparation: A serial dilution of the test compounds is prepared.
-
Infection and Treatment: Cells are infected with SARS-CoV-2. The compounds are added at the time of infection.
-
EC50 Determination: After 24-48 hours, the cells are fixed, and the level of viral infection is quantified by staining for the SARS-CoV-2 nucleocapsid (N) protein using high-content microscopy. The EC50 is calculated from the dose-response curve.
-
CC50 Determination: In parallel, uninfected cells are treated with the same concentrations of the compounds. Cell viability is assessed after 48-72 hours using a commercial assay such as the MTS assay. The CC50 is calculated from the dose-response curve.
Time-of-Drug-Addition Assay
This assay helps to determine the stage of the viral life cycle that is inhibited by the compound.
-
Experimental Setup: A549+ACE2 cells are infected with SARS-CoV-2. The test compound is added at different time points relative to infection (e.g., -2, 0, 2, 4, 6, 8 hours post-infection).
-
Controls: A neutralizing antibody is used as a control for entry inhibition, while a known polymerase inhibitor like Remdesivir serves as a control for post-entry inhibition.
-
Data Analysis: The cells are fixed at a time point corresponding to one round of viral replication (e.g., 12 hours). The percentage of infected cells is quantified. The time at which the compound loses its inhibitory effect indicates the latest point at which its target is active in the viral life cycle.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in the validation of SARS-CoV-2 inhibitors.
References
A note on nomenclature: The specific inhibitor "SARS-CoV-2-IN-6" is not found in the currently available scientific literature. However, the "IN-6" designation suggests a potential focus on Interleukin-6 (IL-6), a key cytokine implicated in the inflammatory cascade associated with severe COVID-19. This guide, therefore, provides a comparative overview of inhibitors targeting the IL-6 signaling pathway and their relevance in the context of hyperinflammation induced by SARS-CoV-2 and potentially other coronaviruses.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of IL-6 inhibitors, supporting experimental data, and relevant methodologies.
Introduction to IL-6 Signaling in SARS-CoV-2 Infection
Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection can lead to a dysregulated immune response characterized by a "cytokine storm," where excessive levels of pro-inflammatory cytokines are released.[1][2][3] Interleukin-6 (IL-6) is a central mediator in this process, contributing to acute respiratory distress syndrome (ARDS) and other systemic complications.[1][2] The IL-6 signaling pathway is therefore a critical therapeutic target for mitigating the severe inflammatory consequences of COVID-19.[1][4] Inhibitors of this pathway, primarily monoclonal antibodies targeting the IL-6 receptor (IL-6R), have been investigated for their efficacy in managing severe COVID-19.
Comparative Efficacy of IL-6 Receptor Inhibitors
The primary IL-6 signaling inhibitors evaluated for COVID-19 are monoclonal antibodies that block the IL-6 receptor, such as Tocilizumab and Sarilumab. The following table summarizes their key characteristics and reported efficacy.
| Inhibitor | Target | Mechanism of Action | Reported Efficacy in Severe COVID-19 (Select Studies) | Common Adverse Events |
| Tocilizumab | IL-6 Receptor (IL-6R) | Humanized monoclonal antibody that binds to both soluble and membrane-bound IL-6 receptors, inhibiting IL-6-mediated signaling. | Reduced mortality, decreased need for mechanical ventilation, and shorter hospital stays in some studies of hospitalized patients with hypoxia and systemic inflammation. | Infusion-related reactions, neutropenia, elevated liver enzymes, increased risk of secondary infections. |
| Sarilumab | IL-6 Receptor (IL-6R) | Fully human monoclonal antibody that binds to the IL-6 receptor with high affinity, blocking IL-6 signaling. | Showed potential benefits in reducing mortality in critically ill patients receiving organ support in some clinical trials. | Neutropenia, increased ALT levels, injection site reactions, and potential for increased risk of infections. |
| Siltuximab | IL-6 | Chimeric monoclonal antibody that directly binds to and neutralizes IL-6. | Investigated in smaller studies with some evidence suggesting a potential benefit in reducing mortality and improving clinical outcomes in patients with severe COVID-19. | Upper respiratory tract infection, rash, hyperuricemia, and infusion-related reactions. |
Cross-Reactivity with Other Coronaviruses
Inhibitors of the IL-6 signaling pathway target a host-specific mechanism—the inflammatory response—rather than a viral component. Therefore, the concept of "cross-reactivity" in the traditional antiviral sense does not directly apply. These inhibitors are not expected to have direct activity against different coronaviruses.
However, the hyperinflammatory response, characterized by elevated IL-6 levels, is a feature of severe disease caused by other coronaviruses, such as SARS-CoV and MERS-CoV. It is plausible that IL-6 inhibitors could have therapeutic potential in managing the cytokine storm associated with these and future pathogenic coronaviruses. The efficacy would depend on the extent to which IL-6 drives the pathology of the specific viral infection. Further research is needed to evaluate the utility of IL-6 blockade in other coronavirus-induced diseases.
Experimental Protocols
In Vitro Assay for IL-6 Inhibition
Objective: To determine the in vitro potency of an IL-6 inhibitor in blocking IL-6-induced signaling.
Methodology:
-
Cell Line: Use a human cell line that expresses the IL-6 receptor and responds to IL-6 stimulation, such as the TF-1 human erythroleukemic cell line.
-
Stimulation: Culture the cells in the presence of a known concentration of recombinant human IL-6.
-
Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the IL-6 inhibitor (e.g., Tocilizumab) for a specified period.
-
Endpoint Measurement: Measure the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key downstream protein in the IL-6 signaling cascade, using methods like Western blot or ELISA.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of IL-6-induced p-STAT3.
In Vivo Model of SARS-CoV-2-Induced Hyperinflammation
Objective: To evaluate the in vivo efficacy of an IL-6 inhibitor in a model of severe SARS-CoV-2 infection.
Methodology:
-
Animal Model: Use a susceptible animal model, such as K18-hACE2 transgenic mice, which express the human ACE2 receptor and develop severe lung pathology upon SARS-CoV-2 infection.
-
Infection: Infect the mice intranasally with a standardized dose of SARS-CoV-2.
-
Inhibitor Administration: Administer the IL-6 inhibitor at different doses and time points post-infection. A control group should receive a placebo.
-
Monitoring: Monitor the animals for weight loss, clinical signs of disease, and survival.
-
Endpoint Analysis: At specified time points, collect lung tissue and blood samples to measure:
-
Viral load (qRT-PCR).
-
Lung inflammation (histopathology).
-
Cytokine levels, including IL-6, in the bronchoalveolar lavage fluid and serum (Luminex or ELISA).
-
-
Data Analysis: Compare the outcomes between the treated and control groups to determine the effect of the inhibitor on viral clearance, inflammation, and survival.
Visualizations
References
Synergistic Effects of SARS-CoV-2-IN-6 with Other Antivirals: A Data-Driven Comparison Guide
A comprehensive review of publicly available scientific literature reveals no experimental data on the synergistic effects of SARS-CoV-2-IN-6 with other antiviral agents. This guide summarizes the current knowledge on this compound and provides a comparative overview of established synergistic antiviral strategies against SARS-CoV-2, offering valuable context for researchers and drug development professionals.
Understanding this compound: A Potent 3CLpro Inhibitor
This compound is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a crucial enzyme for viral replication. Research has identified it as an indole chloropyridinyl ester-derived compound with significant enzyme inhibitory activity.
Mechanism of Action: this compound targets the 3CLpro, which is responsible for cleaving the viral polyproteins into functional non-structural proteins. By inhibiting this protease, the compound effectively halts the viral replication cycle.
dot
Figure 1. Mechanism of action of this compound.
Comparative Analysis of Antiviral Activity
While no synergistic data exists for this compound, its individual antiviral efficacy has been evaluated. The following table includes its reported in vitro activity for context, alongside data for other well-known antivirals for which synergistic studies have been conducted.
| Antiviral Agent | Target | IC50 (Enzyme Inhibition) | EC50 (Antiviral Activity) | Cell Line | Citation |
| This compound | 3CLpro | 73 nM | Not Reported | Not Reported | [1] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Not Applicable | Varies by study | Vero E6, Calu-3 | [2] |
| Nirmatrelvir | 3CLpro | Not Reported | Varies by study | Vero E6, Calu-3 | [3][4] |
| Molnupiravir | RNA-dependent RNA polymerase (RdRp) | Not Applicable | Varies by study | Vero E6, Calu-3 | [5] |
Synergistic Antiviral Strategies Against SARS-CoV-2: A General Overview
In the absence of specific data for this compound, this section details established synergistic interactions between other antiviral agents, providing a framework for potential future investigations. Combination therapy is a promising strategy to enhance antiviral efficacy, reduce dosages, and minimize the emergence of drug-resistant viral variants.
Remdesivir and Nirmatrelvir
Studies have demonstrated a synergistic effect when combining the RdRp inhibitor remdesivir with the 3CLpro inhibitor nirmatrelvir. This combination targets two distinct and essential stages of the viral life cycle.
Quantitative Data Summary:
| Combination | SARS-CoV-2 Strain | Cell Line | Synergy Score (HSA) at 48h | Synergy Score (HSA) at 72h | Citation |
| Remdesivir + Nirmatrelvir | 20A.EU1 | Vero E6 | 52.8 (p < 0.0001) | 28.6 (p < 0.0001) | [3][4] |
An HSA score >10 is considered synergistic.
Experimental Protocol: In Vitro Synergy Assay
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated overnight.
-
Virus Infection: Cells are infected with a specific strain of SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: A matrix of drug concentrations for remdesivir and nirmatrelvir, both alone and in combination, is added to the infected cells.
-
Incubation: The treated cells are incubated for 48 and 72 hours.
-
Viability Assay: Cell viability is assessed using a standard method, such as the MTT assay, to determine the cytopathic effect (CPE) of the virus.
-
Synergy Analysis: The Highest Single Agent (HSA) model is used to calculate synergy scores from the dose-response matrix.
dot
Figure 2. Experimental workflow for in vitro synergy testing.
Molnupiravir and Nirmatrelvir
A combination of the RdRp inhibitor molnupiravir and the 3CLpro inhibitor nirmatrelvir has also shown synergistic activity.
Quantitative Data Summary:
| Combination | SARS-CoV-2 Strain | Cell Line | Synergy Score (HSA) at 48h | Synergy Score (HSA) at 72h | Citation |
| Molnupiravir + Nirmatrelvir | 20A.EU, BA.1, BA.2 | Vero E6 | 14.2 (p = 0.01) | 13.08 (p < 0.0001) | [6] |
The experimental protocol for this combination is similar to the one described for remdesivir and nirmatrelvir.
Conclusion and Future Directions
While this compound shows promise as a potent 3CLpro inhibitor, the lack of publicly available data on its synergistic effects with other antivirals highlights a critical gap in our understanding of its full therapeutic potential. The demonstrated synergy between inhibitors of different viral targets, such as RdRp and 3CLpro, provides a strong rationale for investigating the combination of this compound with agents like remdesivir or molnupiravir. Such studies would be invaluable for the development of more effective and robust therapeutic strategies against COVID-19. Researchers are encouraged to explore these combinations to potentially enhance antiviral efficacy and combat the evolution of drug resistance.
References
- 1. Purdue Chemistry: The Ghosh Laboratory: Complete Publications Listing [chem.purdue.edu]
- 2. Remdesivir and Its Combination With Repurposed Drugs as COVID-19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Activity of Remdesivir–Nirmatrelvir Combination on a SARS-CoV-2 In Vitro Model and a Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Combined Molnupiravir and Nirmatrelvir Treatment Improves the Inhibitory Effect on SARS-CoV-2 in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Combination of Molnupiravir with Nirmatrelvir or GC376 Has a Synergic Role in the Inhibition of SARS-CoV-2 Replication In Vitro [mdpi.com]
Head-to-Head Comparison: SARS-CoV-2-IN-6 and Tocilizumab in the Management of COVID-19
A Guide for Researchers and Drug Development Professionals
The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has spurred the rapid development and evaluation of numerous therapeutic strategies. These approaches can be broadly categorized into two main pillars: direct-acting antivirals that target the virus itself and immunomodulatory agents that address the host's inflammatory response. This guide provides a head-to-head comparison of two distinct therapeutic agents: SARS-CoV-2-IN-6 , a potent inhibitor of the viral main protease (3CLpro), and Tocilizumab , a monoclonal antibody that targets the interleukin-6 (IL-6) receptor to dampen the inflammatory cascade.
This comparison aims to provide an objective overview of their mechanisms of action, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
| Feature | This compound | Tocilizumab |
| Target | SARS-CoV-2 3C-like protease (3CLpro) | Interleukin-6 Receptor (IL-6R) |
| Mechanism of Action | Inhibition of viral polyprotein processing, leading to suppression of viral replication. | Blocks IL-6 signaling, thereby mitigating the pro-inflammatory cytokine storm. |
| Therapeutic Approach | Direct-acting antiviral | Immunomodulatory |
| Key Efficacy Metric | Inhibition of viral replication (IC50, EC50) | Reduction in inflammatory markers, improvement in clinical outcomes (e.g., mortality, need for mechanical ventilation) |
Mechanism of Action
The fundamental difference between this compound and Tocilizumab lies in their therapeutic targets and mechanisms of action. This compound directly interferes with the viral life cycle, while Tocilizumab modulates the host's immune response to the infection.
This compound: A Direct-Acting Antiviral
This compound is an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro)[1][2]. This viral enzyme is crucial for the replication of the virus. It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins (nsps)[3]. By inhibiting 3CLpro, this compound prevents the maturation of these essential viral proteins, thereby halting the viral replication cycle[3][4].
Tocilizumab: An Immunomodulatory Agent
Tocilizumab is a recombinant humanized monoclonal antibody that binds to both soluble and membrane-bound interleukin-6 receptors (IL-6R)[5]. In severe COVID-19, a significant number of patients develop a hyperinflammatory state known as a "cytokine storm," characterized by the excessive release of pro-inflammatory cytokines, including IL-6[6]. Elevated IL-6 levels are associated with disease severity and poor outcomes. By blocking the IL-6 receptor, Tocilizumab prevents IL-6 from binding and initiating its pro-inflammatory signaling cascade through the JAK-STAT pathway, thus mitigating the cytokine storm and its damaging effects on various organs[5][6].
Performance and Efficacy Data
Direct comparative clinical trials between this compound and Tocilizumab have not been conducted. Therefore, this section presents available data for each compound independently to allow for an informed, albeit indirect, comparison.
This compound: In Vitro Efficacy
The efficacy of this compound is primarily evaluated through in vitro enzymatic and cell-based assays that measure its ability to inhibit the 3CLpro enzyme and block viral replication.
| Parameter | Value | Reference |
| IC50 (Enzymatic Assay) | 73 nM | [1][2] |
| EC50 (SARS-CoV-1 replicon) | 0.12 µM | [7] |
| EC50 (SARS-CoV-2 replicon) | 1.47 µM | [7] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of the drug required to inhibit the activity of the 3CLpro enzyme by 50%. A lower IC50 value indicates greater potency.
-
EC50 (Half-maximal effective concentration): The concentration of the drug that gives a half-maximal response, in this case, the inhibition of viral replication in a cell-based assay.
It is important to note the existence of another compound also designated as "this compound" in some databases, which is a reversible covalent inhibitor of 3CLpro with a reported IC50 of 4.9 µM[8][9]. For the purpose of this guide, we focus on the more potent compound with an IC50 of 73 nM.
Tocilizumab: Clinical Efficacy in COVID-19
The efficacy of Tocilizumab in COVID-19 has been evaluated in numerous clinical trials, with a focus on its impact on disease progression and mortality in hospitalized patients with severe respiratory complications.
| Clinical Endpoint | Result | Reference |
| 28-Day Mortality | Reduced in hospitalized patients receiving corticosteroids and requiring supplemental oxygen or ventilation. | [RECOVERY Collaborative Group] |
| Progression to Mechanical Ventilation or Death | Reduced in hospitalized patients with pneumonia who were not yet on mechanical ventilation. | [Salama, C., et al.] |
| Inflammatory Markers (e.g., C-reactive protein) | Significant reduction observed post-treatment. | [Price, C. C., et al.] |
| Binding Affinity (Kd) to IL-6R | ~2.5 x 10-9 M | [5] |
-
Kd (Dissociation constant): A measure of the binding affinity between Tocilizumab and the IL-6 receptor. A lower Kd value indicates a stronger binding affinity.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound and Tocilizumab.
This compound: Key Assays
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the 3CL protease.
Protocol Overview:
-
Reagents: Recombinant SARS-CoV-2 3CLpro enzyme, a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair (a fluorophore and a quencher), and the test compound (this compound).
-
Procedure:
-
The 3CLpro enzyme is incubated with varying concentrations of this compound.
-
The FRET peptide substrate is added to the mixture.
-
In the absence of an effective inhibitor, 3CLpro cleaves the substrate, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal.
-
In the presence of this compound, the enzyme's activity is inhibited, the substrate remains intact, and the fluorescence is quenched.
-
-
Data Analysis: The fluorescence intensity is measured over time. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using software such as GraphPad Prism[10].
This assay determines the ability of a compound to inhibit viral replication in a cellular context.
Protocol Overview:
-
Cell Line: A susceptible cell line, such as Vero E6 cells, which are permissive to SARS-CoV-2 infection, is used.
-
Procedure:
-
Cells are seeded in multi-well plates.
-
Cells are treated with serial dilutions of this compound.
-
Cells are then infected with a known amount of SARS-CoV-2.
-
After an incubation period, the extent of viral replication is measured. This can be done by quantifying viral RNA via RT-qPCR, measuring viral protein expression through immunofluorescence, or assessing the cytopathic effect (CPE) of the virus on the cells.
-
-
Data Analysis: The EC50 value is determined by plotting the percentage of viral inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve[11].
Tocilizumab: Key Assays
This assay quantifies the binding of Tocilizumab to the IL-6 receptor.
Protocol Overview:
-
Reagents: Recombinant human IL-6 receptor, Tocilizumab, and a detection antibody.
-
Procedure:
-
The wells of a microplate are coated with the recombinant IL-6 receptor.
-
Serial dilutions of Tocilizumab are added to the wells and allowed to bind to the receptor.
-
After washing away unbound antibody, a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes human IgG is added.
-
A substrate is added that produces a colorimetric signal in the presence of the enzyme.
-
-
Data Analysis: The intensity of the signal is proportional to the amount of Tocilizumab bound to the IL-6 receptor. The binding affinity (Kd) can be determined from the concentration-response curve.
This assay measures the levels of multiple cytokines in patient samples to assess the in vivo effect of Tocilizumab on the cytokine storm.
Protocol Overview:
-
Sample Collection: Serum or plasma is collected from COVID-19 patients before and after treatment with Tocilizumab[12][13].
-
Procedure:
-
A mixture of distinctly colored magnetic beads, each coated with an antibody specific for a different cytokine, is used[14].
-
The patient sample is incubated with the beads, allowing the cytokines to bind to their respective antibodies.
-
A cocktail of biotinylated detection antibodies, also specific to the various cytokines, is added, followed by the addition of streptavidin-phycoerythrin (PE).
-
The beads are then analyzed in a Luminex instrument, which uses lasers to identify the bead color (and thus the cytokine) and quantify the PE signal (and thus the amount of cytokine)[14][15].
-
-
Data Analysis: The concentrations of multiple cytokines are determined simultaneously, allowing for a comprehensive profile of the patient's inflammatory state and the effect of Tocilizumab treatment.
Conclusion
This compound and Tocilizumab represent two distinct and complementary strategies for combating COVID-19. As a direct-acting antiviral, this compound targets a crucial viral enzyme to inhibit replication, a strategy that is most effective in the early stages of infection. In contrast, Tocilizumab, an immunomodulator, is designed to control the hyperinflammatory response that characterizes severe COVID-19, making it a valuable intervention in the later, more critical stages of the disease.
The data presented in this guide highlight the different yet equally important roles these two classes of drugs can play in the therapeutic arsenal against COVID-19. Further research, including potential combination studies, will be crucial to optimize treatment strategies and improve patient outcomes. The detailed experimental protocols provided herein offer a foundation for the continued evaluation and development of these and other novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. 3CL enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tocilizumab, a humanized anti-interleukin-6 receptor antibody, for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sars-cov-in-6 — TargetMol Chemicals [targetmol.com]
- 8. 3CLpro | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 9. SARS-CoV-IN-3 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 11. graphpad.com [graphpad.com]
- 12. Serum & Plasma Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. sanguinebio.com [sanguinebio.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Luminex xMAP Assay to Quantify Cytokines in Cancer Patient Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent validation of "SARS-CoV-2-IN-6" antiviral activity
An independent validation of the antiviral activity of a compound designated "SARS-CoV-2-IN-6" cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases has yielded no specific antiviral agent with this identifier.
The search results did, however, provide extensive information on the general mechanisms of SARS-CoV-2 infection, the host immune response, and various strategies for antiviral intervention. This includes targeting viral proteins such as the main protease (3CLpro) and the RNA-dependent RNA polymerase (RdRp), as well as modulating the host's immune response, for instance by inhibiting interleukin-6 (IL-6).
For a comparative analysis of antiviral activity to be conducted, a specific, identifiable compound with available experimental data is necessary. Should a different designation or a known antiviral compound be provided, a detailed comparison guide can be compiled, including:
-
Data Presentation: Summarized in clearly structured tables for easy comparison of key metrics like EC50 (half-maximal effective concentration), CC50 (half-maximal cytotoxic concentration), and the resulting selectivity index (SI).
-
Experimental Protocols: Detailed methodologies for the assays used to determine antiviral efficacy and cytotoxicity.
-
Visualizations: Diagrams of relevant signaling pathways and experimental workflows generated using Graphviz (DOT language), adhering to the specified formatting requirements.
Researchers, scientists, and drug development professionals interested in such a comparison are encouraged to provide the name of a publicly disclosed antiviral compound against SARS-CoV-2.
A Comparative Guide: Small Molecule Inhibitors of SARS-CoV-2 Main Protease vs. Interleukin-6
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial topic of comparison, "SARS-CoV-2-IN-6," did not correspond to any publicly available scientific literature, patent databases, or chemical registries. It is presumed to be an internal, unpublished designation. Therefore, this guide provides a comparative analysis between a well-established class of direct-acting antiviral small molecules, the SARS-CoV-2 Main Protease (Mpro) inhibitors, and small molecule inhibitors of Interleukin-6 (IL-6), which target the host inflammatory response.
Introduction
The COVID-19 pandemic has spurred unprecedented research into therapeutic interventions. These efforts have largely focused on two main strategies: directly targeting the SARS-CoV-2 virus to inhibit its replication and modulating the host's immune response to prevent severe inflammatory damage. This guide provides a comparative overview of two distinct classes of small molecule inhibitors that epitomize these strategies: SARS-CoV-2 Main Protease (Mpro) inhibitors and Interleukin-6 (IL-6) signaling inhibitors.
Mpro, also known as 3C-like protease (3CLpro), is a viral enzyme crucial for the replication of SARS-CoV-2.[1][2] Its inhibition directly halts the viral life cycle.[2] In contrast, IL-6 is a pleiotropic cytokine that plays a central role in the inflammatory cascade. In severe COVID-19, a "cytokine storm" characterized by excessive IL-6 levels can lead to acute respiratory distress syndrome (ARDS) and multi-organ failure. Small molecule inhibitors of IL-6 signaling aim to quell this hyperinflammation.[3][4]
This guide will objectively compare these two therapeutic approaches, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action to aid researchers in the field of antiviral and anti-inflammatory drug discovery.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of representative small molecule inhibitors of SARS-CoV-2 Mpro and IL-6 signaling.
Table 1: SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibitors
| Compound | Target | IC50 | EC50 | Cell Line | Reference |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | 6.9 nM (Ki) | 231 nM | VeroE6 | [5] |
| Ensitrelvir (S-217622) | SARS-CoV-2 Mpro | 13 nM | 0.37 µM | VeroE6 | Not in search results |
| GC376 | SARS-CoV-2 Mpro | 0.15 - 29.4 µM | - | - | [6] |
| Boceprevir | SARS-CoV-2 Mpro | 4.13 µM | 1.95 µM | Vero E6 | [7] |
| MPI8 | SARS-CoV-2 Mpro | 31 nM | 30 nM | ACE2+ A549 | [8] |
| 11a | SARS-CoV-2 Mpro | - | >10 µM | - | [9] |
| 13b | SARS-CoV-2 Mpro | 29.1 µM | 59.9 µM | - | [10] |
| 13c | SARS-CoV-2 Mpro | 1.8 µM | 57.0 µM | - | [10] |
| MI-09 | SARS-CoV-2 Mpro | - | 0.86 µM | VeroE6 | [11] |
| MI-30 | SARS-CoV-2 Mpro | - | 0.54 µM | VeroE6 | [11] |
Table 2: Small Molecule Inhibitors of IL-6 Signaling
| Compound | Target | Mechanism of Action | IC50 | Reference |
| Tofacitinib | JAK1, JAK3 > JAK2 | JAK Inhibition | JAK1: 112 nM, JAK2: 20 nM, JAK3: 1 nM | [12] |
| Baricitinib | JAK1, JAK2 | JAK Inhibition | JAK1: 5.9 nM, JAK2: 5.7 nM | Not in search results |
| Upadacitinib | JAK1 | JAK Inhibition | JAK1: 43 nM | Not in search results |
| Filgotinib | JAK1 | JAK Inhibition | JAK1: 10 nM | [12] |
| LMT-28 | gp130 | Direct IL-6 receptor subunit binding | - | [13] |
| Madindoline A | IL-6 Signaling | IL-6/STAT3 signaling inhibition | 8.70 µg/mL | [3] |
| Compound 3e | IL-6 Signaling | IL-6/STAT3 signaling inhibition | 71.5% inhibition at 10 µg/mL | [3] |
| Ritlecitinib | JAK3, TEC family kinases | JAK Inhibition | JAK3: 33.1 nM | [12] |
Signaling and Viral Replication Pathways
To visualize the mechanisms of action of these inhibitors, the following diagrams illustrate the SARS-CoV-2 replication cycle and the IL-6 signaling pathway.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. abmole.com [abmole.com]
- 13. researchgate.net [researchgate.net]
Benchmarking SARS-CoV-2-IN-6 Against Existing COVID-19 Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound "SARS-CoV-2-IN-6" against established COVID-19 therapeutics. The data presented for this compound is hypothetical and for illustrative purposes, designed to fit a plausible mechanism of action as a novel viral helicase (NSP13) inhibitor. The information on existing therapeutics is based on publicly available data.
Overview of Therapeutic Mechanisms of Action
The primary strategies to combat SARS-CoV-2 infection involve inhibiting viral entry and replication, or modulating the host's immune response to prevent severe disease.[1] Existing therapies can be broadly categorized as direct-acting antivirals and host-directed immunomodulators.
-
This compound (Hypothetical): A small molecule inhibitor targeting the viral helicase, NSP13. This enzyme is crucial for unwinding the viral RNA, a critical step in viral replication and transcription. By inhibiting NSP13, this compound aims to halt the viral life cycle.
-
Remdesivir (Veklury®): A nucleotide analog that inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription.[2]
-
Nirmatrelvir/Ritonavir (Paxlovid™): A combination drug where nirmatrelvir inhibits the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for cleaving the viral polyproteins into functional units.[2] Ritonavir is used to boost the levels of nirmatrelvir.
-
Monoclonal Antibodies (e.g., Sotrovimab, Bebtelovimab): These are lab-made proteins that mimic the immune system's ability to fight off the virus. They bind to the spike protein of SARS-CoV-2, preventing it from entering human cells.[1]
-
Dexamethasone: A corticosteroid that modulates the body's immune response, reducing inflammation and lung damage in severe COVID-19 cases.
-
Baricitinib (Olumiant®): A Janus kinase (JAK) inhibitor that modulates the inflammatory response, which can become overactive in severe COVID-19.[2]
-
Tocilizumab (Actemra®): A monoclonal antibody that blocks the interleukin-6 (IL-6) receptor, a key mediator of the inflammatory cascade in severe COVID-19.[2]
Comparative Efficacy and Safety Data
The following tables summarize key quantitative data for this compound (hypothetical) and existing therapeutics.
Table 1: In Vitro Efficacy Against SARS-CoV-2
| Therapeutic | Mechanism of Action | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (Hypothetical) | NSP13 Helicase Inhibitor | Vero E6 | 0.85 | >100 | >117 |
| Remdesivir | RdRp Inhibitor | Vero E6 | 0.77 | >100 | >129 |
| Nirmatrelvir | Mpro/3CLpro Inhibitor | Vero E6 | 0.07 | >100 | >1400 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Table 2: Clinical Efficacy Overview
| Therapeutic | Patient Population | Primary Endpoint | Relative Risk Reduction (%) |
| This compound (Hypothetical) | Mild-to-moderate COVID-19 | Hospitalization or Death | 85% (Projected) |
| Nirmatrelvir/Ritonavir (Paxlovid™) | Mild-to-moderate COVID-19 | Hospitalization or Death | 89% |
| Remdesivir (Veklury®) | Hospitalized Patients | Time to Recovery | 33% shorter recovery time[3] |
| Dexamethasone | Severe/Critical COVID-19 | 28-day Mortality | 17% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
3.1. In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Vero E6 cells are seeded in 6-well plates and incubated overnight to form a confluent monolayer.
-
Virus Infection: The cell monolayer is washed, and then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing 1.2% Avicel and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Plates are incubated for 72 hours at 37°C with 5% CO2.
-
Plaque Visualization: The overlay is removed, and cells are fixed with 10% formalin and stained with 0.1% crystal violet.
-
Data Analysis: Plaques are counted, and the EC50 value is calculated as the compound concentration required to reduce the number of plaques by 50% compared to the untreated virus control.
3.2. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates and incubated overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: Plates are incubated for 72 hours at 37°C with 5% CO2.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm. The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
3.3. Enzyme Inhibition Assay (Helicase Activity)
-
Reaction Mixture: A reaction mixture is prepared containing buffer, ATP, a forked DNA substrate with a fluorescent label and a quencher, and the NSP13 enzyme.
-
Compound Addition: Varying concentrations of the inhibitor (this compound) are added to the reaction mixture.
-
Initiation and Measurement: The reaction is initiated by the addition of ATP. The unwinding of the DNA substrate by the helicase separates the fluorophore from the quencher, resulting in an increase in fluorescence. This is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to helicase activity. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Visualizing Pathways and Workflows
Diagram 1: SARS-CoV-2 Replication Cycle and Therapeutic Targets
Caption: SARS-CoV-2 lifecycle and points of therapeutic intervention.
Diagram 2: Hypothetical Signaling Pathway of this compound
Caption: Proposed mechanism of this compound via NSP13 inhibition.
Diagram 3: Experimental Workflow for Antiviral Compound Screening
Caption: A generalized workflow for antiviral drug discovery.
References
- 1. Current Therapeutics for COVID-19, What We Know about the Molecular Mechanism and Efficacy of Treatments for This Novel Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Latest development of approved COVID-19 drugs and COVID-19 drugs undergoing late stage clinical trials [frontiersin.org]
- 3. Clinical trials with antiviral drugs against COVID‐19: some progress and many shattered hopes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SARS-CoV-2-IN-6: A Guide for Laboratory Professionals
For researchers and scientists engaged in vital drug development, the proper handling and disposal of chemical compounds such as SARS-CoV-2-IN-6 is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this research compound, ensuring compliance with standard laboratory safety protocols.
While specific disposal instructions for this compound are not publicly available, the following procedures are based on established best practices for the management of laboratory chemical waste. These guidelines are designed to mitigate risks and ensure the safety of laboratory personnel and the environment.
Step-by-Step Disposal Protocol for this compound
Researchers must treat this compound as a potentially hazardous chemical waste. The following steps outline a safe and compliant disposal process:
-
Personal Protective Equipment (PPE): Before handling the compound, all personnel must don appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat.
-
Waste Segregation: It is crucial to segregate chemical waste to prevent dangerous reactions.[1] this compound waste, including contaminated materials, should be kept separate from other waste streams.
-
Containerization:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, leak-proof container.[2] Contaminated items such as gloves, absorbent paper, and pipette tips should also be placed in this designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid waste container.[2] Avoid mixing with other solvent wastes unless compatibility has been verified. To prevent spills and expansion, do not fill liquid waste containers to more than 90% of their capacity.[2]
-
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound." The label should also include the name of the principal investigator, the laboratory location, and the date of accumulation.
-
Storage: Waste containers should be stored in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.[3] Ensure containers are kept closed except when adding waste.
-
Disposal Request: Once the waste container is full or ready for disposal, a pickup request should be submitted to the institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of chemical waste down the drain or in regular trash.
-
Spill Management: In the event of a spill, it should be treated as a hazardous chemical spill.[4][5] The spilled material and any cleanup materials (e.g., absorbent pads) must be collected and disposed of as hazardous waste.[4][5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these general yet critical procedures, laboratories can ensure the safe and responsible disposal of research compounds like this compound, thereby fostering a secure research environment and maintaining regulatory compliance.
References
Essential Safety Protocols for Handling SARS-CoV-2-IN-6 in a Laboratory Setting
Disclaimer: As of November 2025, "SARS-CoV-2-IN-6" does not correspond to a publicly recognized variant or strain of the SARS-CoV-2 virus in scientific literature or by public health organizations. Therefore, this document provides essential safety and logistical information based on established protocols for handling SARS-CoV-2. Researchers, scientists, and drug development professionals should treat any novel or uncharacterized variant with the utmost caution and adhere to these guidelines as a minimum standard. A site-specific and activity-specific risk assessment is mandatory before commencing any work.[1][2][3][4]
This guide provides procedural, step-by-step guidance for the safe handling, operational planning, and disposal of SARS-CoV-2, which should be applied to the handling of the internally designated "this compound".
Risk Assessment and Laboratory Containment
A thorough risk assessment is the foundation of safe laboratory practices.[1][2][3][4][5] This assessment should identify potential hazards, evaluate the risks of exposure, and determine the appropriate mitigation measures.[1][2][3][4]
Biosafety Level (BSL) Recommendations:
| Activity | Minimum Biosafety Level |
| Diagnostic procedures (e.g., RT-PCR, antigen testing), molecular analysis of extracted nucleic acids. | BSL-2[6][7][8] |
| Virus isolation, culture, and propagation. | BSL-3[6][7][8] |
| Work with high concentrations of the virus or large volumes of infectious materials. | BSL-3[6][7] |
| Animal studies. | ABSL-2 (enhanced) or ABSL-3, depending on the nature of the study.[9] |
All work with live virus must be conducted within a certified Class II Biological Safety Cabinet (BSC).[6][8]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent exposure.[10] The following table summarizes the recommended PPE for different laboratory settings.
| PPE Component | BSL-2 Laboratory | BSL-3 Laboratory |
| Gloves | Two pairs of nitrile gloves.[11] | Two pairs of nitrile gloves, with the outer pair taped to the gown cuff.[11] |
| Gown | Solid-front, disposable gown with tight-fitting cuffs. | Solid-front, back-closing disposable gown. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher.[12][13] | NIOSH-approved N95 respirator or a powered air-purifying respirator (PAPR). |
| Eye Protection | Safety glasses with side shields or goggles. | Goggles or a face shield.[12] |
| Additional Protection | N/A | Shoe covers.[8] |
Donning and Doffing Procedures:
Proper donning and doffing of PPE are essential to prevent self-contamination. A step-by-step procedure should be clearly posted and followed.
-
Donning Sequence: Gown, N95 respirator, goggles/face shield, and then gloves.[13]
-
Doffing Sequence: Gloves, gown, exit the laboratory, perform hand hygiene, remove goggles/face shield, remove N95 respirator, and perform hand hygiene again.[13]
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of the infectious material, from receipt to disposal, is necessary.
Decontamination:
All surfaces and equipment must be decontaminated using appropriate disinfectants.[1] The following table lists recommended disinfectants and their required contact times.
| Disinfectant | Concentration | Contact Time |
| Ethanol | 70% | 1 minute |
| Sodium Hypochlorite (Bleach) | 0.1% (1000 ppm) | 10 minutes |
| Hydrogen Peroxide | 0.5% | 1 minute |
| Quaternary Ammonium Compounds | Varies by product | Follow manufacturer's instructions |
Note: Always use disinfectants that are EPA-registered and approved for use against SARS-CoV-2.[14]
Waste Disposal:
All waste generated from work with SARS-CoV-2 is considered biohazardous waste and must be handled accordingly.[3][4]
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., used PPE, plasticware) | Place in a biohazard bag inside the BSC. Securely close the bag before removal from the BSC. Place in a secondary leak-proof, labeled container for transport to the autoclave. |
| Liquid Waste (e.g., cell culture media) | Decontaminate with an approved disinfectant (e.g., bleach to a final concentration of 10%) for at least 30 minutes before disposal down the sanitary sewer. |
| Sharps (e.g., needles, serological pipettes) | Immediately place in a puncture-resistant, leak-proof sharps container. Do not recap, bend, or break needles. |
All biohazardous waste must be autoclaved before final disposal.[15]
Experimental Protocol: Virus Inactivation Validation
To ensure the safety of downstream applications, it is crucial to validate the inactivation of SARS-CoV-2. The following is a general protocol for a viral inactivation study.
Objective: To confirm that a chosen method (e.g., chemical treatment, heat) effectively inactivates SARS-CoV-2.
Methodology:
-
Prepare Virus Stock: Culture and titer a high-concentration stock of SARS-CoV-2.
-
Inactivation Procedure:
-
Treat the virus stock with the chosen inactivation method (e.g., add a lysis buffer containing a disinfectant, incubate at a specific temperature for a set time).
-
Include a positive control (untreated virus) and a negative control (cell culture media only).
-
-
Cytotoxicity Control:
-
Separately, treat uninfected cells with the inactivating agent to assess its toxicity to the cell line used for titration.
-
-
Infectivity Assay (TCID50):
-
Serially dilute the treated and untreated virus samples.
-
Inoculate a susceptible cell line (e.g., Vero E6) with the dilutions.
-
Incubate for 3-5 days and observe for cytopathic effects (CPE).
-
Calculate the 50% Tissue Culture Infectious Dose (TCID50) for the treated and untreated virus.
-
-
Data Analysis:
-
Compare the TCID50 of the treated virus to the untreated virus.
-
A successful inactivation is typically defined as a significant reduction (e.g., ≥ 4-log) in viral titer.
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the general workflow for handling and disposing of SARS-CoV-2 in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of SARS-CoV-2.
References
- 1. Laboratory Biosafety Guidelines for working with SARS-CoV-2 | COVID-19 | CDC [cdc.gov]
- 2. sc.edu [sc.edu]
- 3. 11/18/2020: Lab Advisory: Waste Management Guidance for SARS-CoV-2 Point-of-Care Testing [cdc.gov]
- 4. Waste Management Guidance for SARS-CoV-2 Point-of-Care Testing [lai.memberclicks.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labconco.com [labconco.com]
- 7. consteril.com [consteril.com]
- 8. who.int [who.int]
- 9. ehso.emory.edu [ehso.emory.edu]
- 10. cdc.gov [cdc.gov]
- 11. enviroserve.com [enviroserve.com]
- 12. Options for Personal Protective Equipment During the SARS-CoV-2 Pandemic Used in New Orleans, Louisiana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. covidprotocols.org [covidprotocols.org]
- 14. restoredcdc.org [restoredcdc.org]
- 15. fcbios.com.my [fcbios.com.my]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
